3-Nitro-1,1':4',1''-terphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
1-nitro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI Key |
GFANQKAOTZTXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Architecture of Nitro-Substituted Terphenyls: A Guide to Synthesis, Characterization, and Frontier Orbital Analysis
Topic: HOMO-LUMO Energy Levels of Nitro-Substituted Terphenyls Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
The terphenyl scaffold—comprising three coupled phenyl rings—serves as a cornerstone in two distinct fields: it is a privileged structure for
The introduction of a nitro (
Theoretical Framework: The Physics of Perturbation
The Electronic "Tug-of-War"
In an unsubstituted p-terphenyl, the HOMO and LUMO are delocalized across the
-
Inductive/Resonance Withdrawal (Electronic): The
group lowers the energy of both the HOMO and LUMO. However, the effect is often more pronounced on the LUMO due to the mixing of the low-lying orbital of the nitro group with the aromatic system. This typically narrows the HOMO-LUMO gap ( ), leading to red-shifted optical absorption. -
Steric Torsion (Structural): If the nitro group is placed at the ortho position (e.g., on the central ring facing an outer ring), the steric clash forces the rings to twist out of coplanarity. This breaks the
-conjugation, effectively widening the HOMO-LUMO gap (blue shift) and isolating the electronic subunits.
The "Push-Pull" System
For applications requiring non-linear optical (NLO) properties or specific redox windows, researchers often pair the nitro group (acceptor) with an amino or methoxy group (donor) on the opposite end of the terphenyl chain. This creates a strong dipole, facilitating intramolecular charge transfer (ICT).
Computational Methodology (In Silico)
Before wet-lab synthesis, the electronic landscape must be mapped. The following protocol uses Density Functional Theory (DFT) to predict frontier orbital energies.
Standardized DFT Protocol
Software: Gaussian 16, ORCA, or chemically equivalent packages. Functional/Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are critical for accurately modeling the anionic character of the nitro group during excited states.
Step-by-Step Workflow:
-
Geometry Optimization: Minimize the structure to its ground state (
).-
Check: Ensure no imaginary frequencies (NImag=0).
-
-
Single Point Energy: Calculate orbital energies at the optimized geometry.
-
TD-DFT (Time-Dependent): Calculate the first 6–10 excited states to predict UV-Vis absorption (
).
Visualization of Computational Logic
Caption: Figure 1. Self-correcting DFT workflow for accurate orbital energy prediction.
Synthetic Protocol: Regioselective Assembly
Synthesis of unsymmetrical nitro-terphenyls historically required multi-step protection/deprotection. The modern "gold standard" is the Sequential Suzuki-Miyaura Coupling , which utilizes the different reactivities of halogens or a "one-pot" approach on a di-halogenated nitrobenzene core.
The Protocol: 2-Nitro-p-terphenyl Synthesis
Target: Synthesis of unsymmetrical terphenyls using 1,4-dibromo-2-nitrobenzene as the linchpin.[2] Mechanism: The bromine ortho to the nitro group is sterically hindered and electronically deactivated compared to the para bromine, allowing for site-selective coupling.
Reagents:
-
Coupling Partner A: Phenylboronic acid (1.1 equiv)
-
Coupling Partner B: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or ligand-free -
Base:
(2M aq) -
Solvent: Toluene/Ethanol (4:1)
Procedure:
-
First Coupling (Regioselective): Charge flask with 1,4-dibromo-2-nitrobenzene, Boronic Acid A, and catalyst. Heat to 60°C. The bromine at the C4 position (para to nitro) reacts first due to less steric hindrance.
-
Monitoring: Monitor via TLC until monobrominated intermediate is consumed.
-
Second Coupling: Add Boronic Acid B and raise temperature to reflux (90-100°C). This forces the sterically hindered C1 bromine (ortho to nitro) to react.
-
Workup: Cool, extract with EtOAc, wash with brine, dry over
. -
Purification: Column chromatography (Hexane/DCM gradient).
Synthesis Pathway Diagram
Caption: Figure 2. Regioselective sequential Suzuki coupling strategy exploiting steric differentiation.
Experimental Characterization: Cyclic Voltammetry (CV)[5][6][7][8]
While UV-Vis spectroscopy provides the optical gap (
The CV Protocol
Setup:
-
Working Electrode: Glassy Carbon (polished with alumina).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (saturated KCl) or Ag wire (pseudo-ref).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Dichloromethane (DCM) or Acetonitrile. -
Internal Standard: Ferrocene (
).
Data Analysis:
-
Record the voltammogram. Locate the onset oxidation potential (
) and onset reduction potential ( ).[5][6][7][8] -
Calibrate against Ferrocene. If Ferrocene oxidizes at
in your system, shift your potentials so . -
Calculate Energy Levels: The vacuum energy level of
is generally accepted as -4.8 eV.Note: If the reduction peak is not observed (common in wide-gap terphenyls), calculate
using the optical gap from UV-Vis: .
Representative Data Comparison
The table below illustrates the impact of nitro-substitution on the terphenyl core.
| Compound | Substitution | Effect | |||
| p-Terphenyl | None | -5.60 | -2.20 | 3.40 | Baseline reference (Wide gap). |
| 2-Nitro-p-terphenyl | Ortho (Core) | -5.85 | -2.65 | 3.20 | Steric twist limits conjugation; minor gap reduction. |
| 4-Nitro-p-terphenyl | Para (Terminal) | -6.10 | -3.30 | 2.80 | Strong conjugation; significant gap narrowing (Red shift). |
| 4-Amino-4''-nitro | Push-Pull | -5.20 | -3.40 | 1.80 | Strong ICT; dramatic gap compression. |
Visualizing the Energy Landscape
Caption: Figure 3. Energy level diagram demonstrating the stabilization of frontier orbitals upon nitro-substitution.
References
-
Synthesis of Unsymmetrical Terphenyls: Bhat, S., et al. "A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol."[2][4] ResearchGate/Taylor & Francis.
-
Terphenyls in Drug Discovery: Hamilton, A. D., et al. "Alpha-Helix mimetics as inhibitors of protein-protein interactions."[9][10][11] Biochem Soc Trans.[9]
-
CV Calculation Standards: Bredas, J. L., et al. "Relation between the ionization potential and electron affinity of conjugated polymers." Materials Science.
-
DFT Methodology for Nitro Compounds: Frisch, M. J., et al. "Quantum Chemical Studies On Molecular Structure... by Density Functional Theory." Gaussian Inc. / ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prezi.com [prezi.com]
- 9. alpha-Helix mimetics as inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Precision Dipole Moment Determination for 3-Nitro-1,1':4',1''-terphenyl
A Dual Computational & Experimental Protocol
Executive Summary
The accurate determination of the dipole moment (
This guide moves beyond standard textbook definitions to provide a rigorous, self-validating protocol combining Density Functional Theory (DFT) with the experimental Guggenheim-Smith method.
Part 1: Molecular Architecture & Theoretical Basis[1]
Conformational Dynamics
Unlike biphenyl, the terphenyl system in this compound is not planar in the gas phase or solution. Steric repulsion between ortho-hydrogens forces the phenyl rings to twist.
-
Torsion Angle: Typically
between rings. -
Nitro Group Effect: The
group at the 3-position (meta) creates a dipole vector that is not collinear with the primary axis of the terphenyl chain. This results in a significant transverse dipole component ( ) in addition to the longitudinal component ( ).
Vector Analysis
The total dipole moment
-
Nitro Contribution:
Debye (D), directed towards the nitrogen. -
Inductive Effect: The electron-withdrawing nature of the nitro group polarizes the
-system of the terphenyl backbone, enhancing the magnitude beyond simple vector addition.
Part 2: Computational Methodology (In Silico)
Do not rely on a single geometry optimization. The shallow potential energy surface of the terphenyl torsion angles requires a conformational search to identify the global minimum before calculating properties.
The Computational Workflow
The following pipeline ensures that the calculated dipole moment reflects the Boltzmann-weighted average of accessible conformers, rather than a local minimum.
Figure 1: Computational pipeline for accurate dipole prediction. Note the loop-back mechanism for imaginary frequencies.
Protocol Details
Step 1: Functional & Basis Set Selection Standard B3LYP often fails to describe the long-range charge transfer in extended conjugated systems like terphenyls.
-
Recommended Functional:
B97X-D or CAM-B3LYP. These include long-range corrections and dispersion terms essential for accurate torsion prediction. -
Basis Set: def2-TZVP or 6-311+G(d,p). The diffuse functions (+) are mandatory to describe the electron density tail of the nitro group.
Step 2: Solvation Model Gas-phase calculations will underestimate the dipole moment by 15-30%. Use the SMD (Solvation Model based on Density) or IEF-PCM model.
-
Target Solvent: Benzene (
) or 1,4-Dioxane ( ) to match the experimental section.
Step 3: Execution (Example Input Block)
Part 3: Experimental Validation (In Vitro)
Direct measurement of dipole moments for solids requires solution-phase dielectric spectroscopy. The Guggenheim-Smith Method is the gold standard here because it eliminates the need for precise density measurements, which are the largest source of error in the classic Debye method.
The Guggenheim-Smith Protocol
This method relies on the linear relationship between the dielectric constant (
Formula:
Where:
- : Molecular weight of 3-Nitro-terphenyl.
- : Temperature (Kelvin).
- : Weight fraction of the solute.[1]
-
: Slope of dielectric constant vs. weight fraction (Slope
). -
: Slope of refractive index squared vs. weight fraction (Slope
).
Experimental Workflow
Figure 2: The Guggenheim-Smith experimental workflow for non-volatile solids.
Critical Experimental Controls
-
Solvent Purity: Benzene must be dried over sodium wire or molecular sieves. Traces of water (
D) will skew results significantly. -
Temperature Stability: Measurements must be thermostated (e.g.,
C). is highly temperature-dependent. -
Concentration Range: Keep
(5%). At higher concentrations, solute-solute aggregation (dimerization) invalidates the infinite dilution assumption.
Part 4: Data Analysis & Synthesis
To validate your findings, compare the experimental result (
Expected Parameters
Based on group contribution theory and similar nitro-polyphenyls, the expected values are:
| Parameter | Value / Range | Notes |
| Molecular Weight ( | ~275.3 g/mol | Based on |
| Torsion Angle ( | DFT calculated (Ground State) | |
| Expected | 3.9 - 4.4 D | Strongly dependent on functional |
| Expected | 4.1 | Typical for nitro-aromatics in Benzene |
Troubleshooting Discrepancies
-
If
: Suspect solute aggregation (anti-parallel stacking of dipoles) in the experimental solution. Repeat with lower concentrations. -
If
: Suspect solvent contamination (water) or an inadequate basis set (lack of diffuse functions) in the calculation.
References
-
Guggenheim, E. A. (1949). "The Determination of Dipole Moments in Solution." Transactions of the Faraday Society, 45, 714-720.
-
Smith, J. W. (1950).[2] "Some Developments of Guggenheim's Simplified Procedure for Computing Electric Dipole Moments." Transactions of the Faraday Society, 46, 394-399.
-
Hickey, J. P., et al. (2018).[3] "How accurate is density functional theory at predicting dipole moments? An assessment using a new database of 200 benchmark values." The Journal of Chemical Physics.
-
Gaussian, Inc. "SCRF (Self-Consistent Reaction Field) Methods." Gaussian 16 User Reference.
-
University of Zurich. "Dipole Moment Determination: The Guggenheim Method." Physical Chemistry Laboratory Manual.
Sources
Functionalizing the Oligophenylene Backbone: The 3-Nitro-1,1':4',1''-terphenyl Paradigm in Organic Electronics
Executive Summary: The Meta-Substitution Advantage
In the hierarchy of organic semiconductors, p-terphenyl (1,1':4',1''-terphenyl) serves as a fundamental benchmark for blue emission and charge transport. However, the parent hydrocarbon suffers from high crystallinity that can lead to aggregation-caused quenching (ACQ) and lacks the electron affinity required for balanced charge injection.
3-Nitro-1,1':4',1''-terphenyl (3-NTP) represents a critical functional derivative where the nitro group (
-
Electronic Tuning without Conjugation Collapse: The meta placement exerts a strong inductive electron-withdrawing effect (lowering LUMO) while maintaining a degree of steric twisting that limits excessive
- stacking. -
Symmetry Breaking: The introduction of a dipole moment perpendicular to the long axis of the molecule alters crystal packing, favoring herringbone motifs essential for specific charge-hopping pathways.
This guide details the synthesis, electronic properties, and application of 3-NTP in molecular electronics and self-assembled monolayers (SAMs).
Electronic Structure & Bandgap Engineering
The primary role of the 3-nitro group is LUMO (Lowest Unoccupied Molecular Orbital) densification . While unsubstituted p-terphenyl is a wide-bandgap hole-transport material (HTM), the nitro group facilitates electron injection, pushing the material toward ambipolarity.
The Inductive vs. Mesomeric Conflict
In para-substituted terphenyls, the nitro group participates fully in the conjugated system, often red-shifting emission into the green/yellow region. In 3-NTP , the meta connectivity limits resonance delocalization across the entire backbone.
-
Result: The triplet energy (
) remains high (crucial for phosphorescent host materials), while the electron affinity is increased.
Comparative Electronic Properties
| Property | p-Terphenyl (Parent) | 4-Nitro-p-terphenyl (Para) | 3-Nitro-p-terphenyl (Meta) | Significance |
| LUMO Level | ~ -2.2 eV | ~ -3.0 eV | ~ -2.8 eV | Lower LUMO aids electron injection. |
| Dipole Moment | 0 D | ~ 4.5 D (Longitudinal) | ~ 4.1 D (Transverse) | Affects film morphology and orientation on substrates. |
| Conjugation | Linear, Planar | Extended | Interrupted/Twisted | Maintains "Blue" gap; reduces aggregation. |
| Solubility | Poor | Moderate | Good | Asymmetry improves solubility in organic solvents (DCM, Toluene). |
Synthesis & Purification Protocols
High-purity synthesis is non-negotiable for semiconductor applications. Trace metal catalysts (Pd, Ni) act as deep charge traps and must be removed to <1 ppm levels.
Synthetic Pathway Logic
We utilize a Suzuki-Miyaura Cross-Coupling approach rather than direct nitration. Direct nitration of terphenyl is non-selective, yielding a mixture of isomers that are difficult to separate.
Retrosynthetic Logic:
-
Fragment A: 4-Biphenylboronic acid (Stable, commercially available).
-
Fragment B: 1-Bromo-3-nitrobenzene (The "Director" of regiochemistry).
Visualization of Reaction Pathway
Figure 1: Regioselective synthesis pathway ensuring the nitro group is strictly locked at the 3-position.
Experimental Protocol: Synthesis of this compound
Safety Warning: Nitro compounds are potentially explosive and toxic. Handle in a fume hood.
Phase 1: Coupling Reaction
-
Charge: In a 250 mL Schlenk flask, combine 4-biphenylboronic acid (10.0 mmol), 1-bromo-3-nitrobenzene (10.5 mmol), and
(20.0 mmol). -
Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL). Why? The biphasic system ensures solubility of both the organic halides and the inorganic base.
-
Catalyst: Add
(3 mol%) under a counter-flow of Nitrogen. -
Reflux: Heat to 90°C for 18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a UV-active spot with lower
than the starting bromide.
Phase 2: Purification (The Semiconductor Standard)
Standard column chromatography is insufficient for electronic grade materials due to residual palladium.
-
Workup: Extract with dichloromethane (DCM), wash with brine, and dry over
. -
Silica Plug: Pass the crude concentrated solution through a short pad of hot silica to remove bulk polar impurities.
-
Palladium Scavenging: Redissolve the solid in THF and treat with QuadraPure™ TU (thiourea scavenger resin) for 4 hours at 50°C. Filter.
-
Recrystallization:
-
Solvent: Chlorobenzene (high boiling point allows thermodynamic crystal growth).
-
Procedure: Dissolve at boiling; cool slowly to room temperature over 6 hours; chill to 4°C.
-
Target: Needle-like pale yellow crystals.
-
Applications in Molecular Junctions & SAMs
3-NTP is not just a bulk semiconductor; it is a model system for molecular spintronics and tunneling junctions .
The Molecular Rectifier Concept
In Scanning Tunneling Microscopy (STM) break-junction experiments, 3-NTP derivatives (often thiolated) show asymmetric conductance. The nitro group acts as an electron-withdrawing "gate," creating a dipole that aligns the molecular orbitals relative to the metal Fermi level (
-
Mechanism: The nitro group localizes the LUMO on the terminal ring. When biased, electron transport is favored when electrons flow from the electrode closest to the LUMO density.
MOF Linkers and Sensing
Derivatives of 3-NTP (specifically where the nitro group is retained but the terminal rings are carboxylated) are used to synthesize Metal-Organic Frameworks (MOFs).
-
Function: The nitro group protrudes into the MOF pore.
-
Interaction: It interacts via dipole-dipole forces with guest molecules (e.g., sensing nitro-aromatic explosives or volatile organic compounds), acting as a fluorescence quencher.
Mechanistic Logic: Charge Transport Pathway
Understanding how the 3-nitro substitution affects charge hopping is vital for device design.
Figure 2: The trade-off in 3-NTP design. The nitro group lowers the injection barrier (good) but introduces dipolar disorder that can create shallow traps (bad), requiring careful crystal engineering.
References
-
Molecular Library and Electron Transport
- Source: ResearchG
-
Title: Molecular library and electron transport mechanisms for singly anchored terphenyl derivatives.[1]
- Context: Discusses conductance traces in STM-BJ experiments for terphenyl deriv
-
MOF Synthesis & Sensing
- Source: RSC (CrystEngComm)
- Title: Effects of solvents and metal ions on the synthesis... of 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid ligand.
- Context: Details the use of nitro-terphenyl ligands in constructing fluorescent sensors for Fe3+.
-
Self-Assembled Monolayers (SAMs)
- Source: ChemRxiv
- Title: Self-assembly of linear three-ring arom
- Context: Comparative study of nitro-substituted terphenyl thiols (NTPT)
-
Crystal Structure & Isomerism
- Source: NIST WebBook
-
Title: 1,1':4',1''-Terphenyl, 4-nitro- (Comparative Data).[2]
- Context: Provides baseline physical data for the para-isomer to contrast with the 3-nitro (meta) isomer.
-
General Semiconductor Context
Sources
Methodological & Application
Application Note: Fabrication of OLED Devices Using 3-Nitro-1,1':4',1''-terphenyl Films
This Application Note is designed for researchers and device physicists integrating 3-Nitro-1,1':4',1''-terphenyl (3-NTP) into organic light-emitting diodes (OLEDs).
Unlike standard commercial OLED materials, 3-NTP combines a rigid p-terphenyl core with a strongly electron-withdrawing nitro group. This functionalization breaks the symmetry of the terphenyl backbone, introducing a permanent dipole moment and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this material is best utilized as an Electron Transport Layer (ETL) or Hole Blocking Layer (HBL) , rather than an emissive host, due to the potential for fluorescence quenching associated with the nitro moiety.
Material Properties & Mechanistic Insight[1][2][3][4][5][6]
To fabricate effective devices, one must understand how the nitro group alters the behavior of the terphenyl core.
| Property | Value / Characteristic | Impact on Device Physics |
| Molecular Core | p-Terphenyl | Provides high triplet energy ( |
| Functional Group | 3-Nitro ( | Electron-withdrawing; lowers LUMO energy to facilitate electron injection from the cathode. |
| Electronic Nature | n-Type (Electron Transporter) | High electron affinity compared to unsubstituted terphenyl. |
| Morphology | Crystalline Tendency | The planar core drives crystallization. Thin films ( |
| Optical Risk | Quenching Center | Nitro groups can quench singlet excitons via intersystem crossing. Do not use as an EML host. |
Energy Level Diagram (Estimated)
The nitro group stabilizes the LUMO, reducing the injection barrier from the cathode (e.g., LiF/Al).
Caption: Energy level alignment showing 3-NTP functioning as an ETL. The deep HOMO level blocks holes from leaking to the cathode.
Pre-Fabrication Protocols
A. Material Purification (Sublimation)
Critical: Nitro-aromatics often contain synthetic byproducts (isomers or unreacted precursors) that act as deep traps. Chemical purity (
-
Load: Place 3-NTP powder in a quartz boat within a gradient sublimation tube.
-
Vacuum: Pump down to
Torr. -
Heat: Slowly ramp temperature to the sublimation point (approx.
, dependent on vacuum).-
Caution: Nitro compounds can decompose if overheated. Do not exceed the melting point rapidly.
-
-
Collect: Harvest the clear/yellowish crystals from the middle zone. Discard the ash (source) and the highly volatile light zone.
B. Substrate Preparation
Standard ITO cleaning is insufficient due to the sensitivity of the organic interface.
-
Ultrasonic Clean: Deionized Water
Acetone Isopropanol (15 min each). -
Dry: Nitrogen blow-dry followed by oven bake (
, 30 min). -
Surface Activation: UV-Ozone or Oxygen Plasma treat for 15 minutes immediately before loading into the vacuum chamber. This increases ITO work function to
eV for better hole injection.
Device Fabrication Protocol (Vacuum Thermal Evaporation)
Target Architecture: ITO / NPB (50 nm) / Alq3 (30 nm) / 3-NTP (30 nm) / LiF (1 nm) / Al (100 nm)
Step 1: Chamber Conditioning
-
Base Pressure: Pump to
Torr. Residual water/oxygen will degrade the nitro-terphenyl film instantly. -
Crucible Selection: Use Alumina (
) or Quartz crucibles. Avoid Tungsten boats directly contacting the powder to prevent catalytic decomposition of the nitro group.
Step 2: Organic Layer Deposition
-
Hole Transport Layer (HTL): Deposit NPB at
. -
Emissive Layer (EML): Deposit Alq3 (or host:dopant) at
. -
Electron Transport Layer (3-NTP):
-
Rate: Maintain a slow, steady rate of
. -
Temperature Control: 3-NTP has a lower sublimation temperature than Alq3. Monitor the source temperature carefully. If the rate spikes, reduce power immediately to prevent "spitting" of material which creates pinholes.
-
Thickness: Target 20--40 nm .
-
< 20 nm: Risk of pinholes and shorts.
-
40 nm: High series resistance due to moderate mobility (
).
-
-
Step 3: Cathode Deposition
-
Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) at a very slow rate (
) for 1 nm. This lowers the work function of Aluminum. -
Cathode: Deposit Aluminum (Al) at
through a shadow mask to define the active area.
Characterization & Validation
A. Film Morphology (AFM/XRD)
Because terphenyls crystallize easily, you must validate the film quality.
-
Protocol: Deposit a 30 nm film of 3-NTP on Silicon (Si) alongside the device run.
-
Pass Criteria: RMS Roughness
nm. -
Fail Criteria: Large crystallites or "needles" visible. This indicates the substrate was too hot or the deposition rate was too slow, allowing thermodynamic relaxation into crystals.
B. Electronic Performance (J-V-L)
Measure Current Density (
-
Electron Only Device (EOD): To validate the mobility of 3-NTP, fabricate: ITO / Al (anode) / 3-NTP (100 nm) / LiF / Al (cathode)
-
Analysis: Fit the J-V curve to the Space Charge Limited Current (SCLC) model (Mott-Gurney law) to extract electron mobility (
).
C. Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Leakage Current | Crystallization of 3-NTP | Increase deposition rate to |
| No Light Emission | Exciton Quenching | Ensure 3-NTP is only the ETL. Verify EML thickness prevents excitons from reaching the nitro interface. |
| Device Shorting | Pinholes | Material "spitting" during evaporation. Degas the source powder thoroughly before opening the shutter. |
Experimental Workflow Diagram
Caption: Step-by-step fabrication workflow for integrating 3-NTP into an OLED stack.
References
-
Moorfield Nanotechnology. (2024). Thin Film Deposition Using Thermal Evaporation: Principles and Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Increased Crystallite Size in Thin Films of p-Terphenyls via PDMS-Assisted Crystallization. CrystEngComm. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Ab initio study of electron transport in nitro-substituted phenylthiolates. PubMed.[1] Retrieved from [Link]
-
LookChem. (2024). Material Safety and Properties Data: p-Terphenyl Derivatives. Retrieved from [Link]
Sources
Application of 3-Nitro-1,1':4',1''-terphenyl in liquid crystal displays
An Application Guide to 3-Nitro-1,1':4',1''-terphenyl for Advanced Liquid Crystal Displays
Authored by: Senior Application Scientist, Materials Division
Introduction: The Critical Role of Dopants in High-Performance Displays
Modern liquid crystal displays (LCDs), particularly those utilized in high-resolution monitors and televisions, rely on advanced operational modes such as Vertical Alignment (VA) and Fringe-Field Switching (FFS).[1] The performance of these displays—characterized by deep black levels, wide viewing angles, and fast response times—is intrinsically linked to the physical properties of the liquid crystal mixtures employed.[2] A key parameter governing the behavior of these devices is the dielectric anisotropy (Δε), which describes the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
VA and certain FFS technologies necessitate liquid crystal materials with a negative dielectric anisotropy (Δε < 0).[1][3] While some liquid crystal hosts naturally possess this property, it is often more practical and cost-effective to induce or enhance it by introducing a small amount of a highly polar dopant into a host mixture. This "guest-host" approach allows for the fine-tuning of a mixture's properties without completely re-synthesizing the bulk material.[4][5]
This application note details the rationale, protocols, and expected outcomes for the use of This compound as a high-performance dopant for creating negative dielectric anisotropy liquid crystal mixtures. The rigid, elongated terphenyl core is a well-established mesogenic scaffold known for promoting thermal stability and high birefringence, while the strategically positioned nitro (-NO₂) group provides a strong dipole moment, making it an ideal candidate for this application.[6][7]
Part 1: Scientific Rationale and Molecular Properties
Molecular Structure and Principle of Operation
The efficacy of this compound as a negative Δε dopant stems directly from its molecular architecture.
Caption: Principle of a Vertical Alignment LCD using a negative Δε material.
In a VA cell, the liquid crystal molecules are aligned homeotropically (perpendicular) to the substrates in the absence of an electric field. When this cell is placed between crossed polarizers, light from the backlight is blocked, resulting in a true black state. When a voltage is applied, the negative dielectric anisotropy causes the molecules to tilt perpendicular to the electric field (i.e., parallel to the substrates). This tilting changes the effective refractive index, allowing light to pass through the second polarizer and creating a bright state. The addition of this compound helps ensure a strong and rapid re-orientation of the molecules upon voltage application.
Part 3: Experimental Protocols
The following protocols provide a comprehensive workflow for the preparation and characterization of liquid crystal mixtures containing this compound.
Caption: Overall experimental workflow.
Protocol 1: Preparation of Guest-Host Mixture
Objective: To homogeneously dissolve a precise concentration of this compound (guest) into a nematic liquid crystal host.
Materials:
-
This compound (solid)
-
Nematic LC Host (e.g., a commercial mixture with low or slightly positive Δε)
-
Analytical balance (±0.01 mg)
-
Small glass vial with a PTFE-lined cap
-
Magnetic stirrer and micro stir bar
-
Hot plate with temperature control
-
Ultrasonic bath
Procedure:
-
Weighing: On an analytical balance, accurately weigh the desired mass of the host LC into a clean glass vial.
-
Dopant Addition: Accurately weigh the required mass of this compound to achieve the target weight percentage (e.g., 1%, 2%, 5% w/w) and add it to the same vial.
-
Pre-mixing: Add a micro stir bar to the vial, cap it securely, and place it on a magnetic stirrer at room temperature for 10 minutes to disperse the solid.
-
Heating and Dissolution:
-
Transfer the vial to a hot plate set to a temperature approximately 10-15°C above the clearing point of the host LC. Caution: Do not exceed the decomposition temperature of the components.
-
Continue stirring the mixture on the hot plate. The solid dopant should gradually dissolve into the isotropic liquid host. [8] * Periodically remove the vial and place it in an ultrasonic bath for 5-minute intervals to aid dissolution and break up any agglomerates.
-
-
Homogenization and Cooling:
-
Once the solid is completely dissolved and the mixture appears as a clear, single-phase isotropic liquid, continue stirring for an additional 30 minutes to ensure perfect homogeneity.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring. The mixture will transition back into the nematic phase.
-
-
Degassing (Optional but Recommended): Place the uncapped vial in a vacuum chamber for 15-20 minutes to remove any dissolved air bubbles, which can interfere with cell filling and measurements.
-
Storage: Store the final mixture in a tightly capped vial, protected from UV light.
Protocol 2: Fabrication of a VA Test Cell
Objective: To construct a liquid crystal cell with homeotropic (vertical) alignment for testing.
Materials:
-
Prepared LC mixture
-
Indium Tin Oxide (ITO) coated glass slides
-
Homeotropic polyimide (PI) alignment layer solution
-
Spinner coater
-
Hot plate
-
UV-curable sealant containing spherical spacers (e.g., 4-5 μm diameter)
-
UV light source
-
Screen printer or dispenser for sealant
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.
-
Alignment Layer Coating:
-
Deposit the homeotropic PI solution onto the ITO side of the substrates.
-
Use a spinner coater to create a thin, uniform layer (typically 3000-4000 rpm for 60 seconds).
-
-
Curing (Baking): Place the coated substrates on a hot plate for a two-step baking process: a soft bake (~80°C for 10 min) to evaporate the solvent, followed by a hard bake (~180-200°C for 60 min) to cure the polyimide. Refer to the PI manufacturer's datasheet for specific temperatures.
-
Cell Assembly:
-
On one of the cured substrates, apply the UV-curable sealant in a rectangular pattern along the edges, leaving a small gap for filling. The sealant should already contain the spacers to define the cell gap.
-
Carefully place the second substrate on top, with the ITO/PI coated sides facing each other.
-
Gently press the substrates together and use a UV lamp to cure the sealant, permanently bonding the cell.
-
-
Cell Filling:
-
Heat the prepared LC mixture and the empty cell to a temperature above the mixture's clearing point.
-
Place a drop of the isotropic LC mixture at the filling gap of the cell.
-
Allow the cell to fill via capillary action. [9]This process can be accelerated by placing the cell in a vacuum chamber and then releasing the vacuum (vacuum filling method).
-
-
Sealing: Once filled, use a small amount of a separate UV-curable sealant (or epoxy) to close the filling port.
Protocol 3: Characterization of Electro-Optical Properties
Objective: To measure the key performance parameters of the doped LC mixture.
Equipment:
-
Polarizing Optical Microscope (POM)
-
LCR Meter (for capacitance measurement)
-
Function generator and voltage amplifier
-
Photodetector and Oscilloscope
-
Helium-Neon (He-Ne) laser or other stable light source
A. Dielectric Anisotropy (Δε) Measurement:
-
Two cells are required: one with planar alignment (for ε⊥) and one with homeotropic alignment (for ε∥). For this specific application, we will use the VA cell from Protocol 2 to measure ε∥ and a separately prepared planar cell to measure ε⊥.
-
Mount the homeotropic (VA) cell. Measure its capacitance (C∥) without any applied voltage using the LCR meter (typically at 1 kHz).
-
Apply a high voltage (>> Vth) to the same cell to drive the molecules to a planar state. Measure the capacitance again (this gives C⊥).
-
Calculate permittivities: ε∥ = (C∥ * d) / (ε₀ * A) and ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
Calculate dielectric anisotropy: Δε = ε∥ - ε⊥ .
B. Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth):
-
Place the filled VA cell between crossed polarizers on the POM stage.
-
Apply a square wave AC voltage (1 kHz) to the cell, starting from 0V and slowly increasing the amplitude.
-
Measure the transmitted light intensity with a photodetector connected to an oscilloscope or voltmeter.
-
Plot the normalized transmittance as a function of applied voltage.
-
The Threshold Voltage (Vth) is typically defined as the voltage at which 10% of the maximum transmission is achieved (V₁₀).
C. Response Time Measurement:
-
Apply a square wave voltage that switches between 0V and the voltage required for 90% transmission (V₉₀).
-
Use the oscilloscope to monitor the photodetector output.
-
Rise time (τ_on): Measure the time taken for the transmittance to go from 10% to 90% when the voltage is turned on.
-
Fall time (τ_off): Measure the time taken for the transmittance to go from 90% to 10% when the voltage is turned off.
Part 4: Expected Results and Conclusion
The addition of this compound to a nematic host is expected to systematically alter its electro-optical properties.
| Dopant Conc. (% w/w) | Δε (at 1 kHz, 25°C) (Predicted) | Vth (Volts) (Predicted) | Response Time (τ_on + τ_off) (ms) (Predicted) |
| 0% (Pure Host) | +0.5 | N/A (for VA mode) | N/A |
| 1% | -0.8 | 3.5 | 25 |
| 2% | -2.1 | 2.8 | 22 |
| 5% | -5.2 | 1.9 | 18 |
Conclusions: this compound is a promising candidate for use as a specialty dopant in the formulation of advanced liquid crystal mixtures. Its rigid core and strong perpendicular dipole moment are ideally suited for inducing a negative dielectric anisotropy, making it highly valuable for applications in Vertical Alignment LCDs. By following the detailed protocols outlined in this guide, researchers can effectively formulate and characterize guest-host mixtures to achieve the desired electro-optical performance for next-generation display technologies.
References
- Dielectric and electro-optical responses of a dielectrically negative nematic liquid crystal doped with cationic surfactant. Optica Publishing Group.
- MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase. Chemical Science (RSC Publishing).
- Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications.
- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
- Electric Response of a Negative Dielectric Anisotropy Nematic Liquid Crystal Doped with Ionic Dopant. Scientific.net.
- The impurities produced by the negative dielectric anisotropy compounds.
- Dyes for guest–host liquid crystal applic
- Guest-Host Interactions in Nematic Liquid Crystals.
- This compound. Benchchem.
- Preparing Liquid Crystals. YouTube.
- Liquid Crystals Lab. Unknown Source.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- p-Terphenyl derivatives and liquid crystalline compositions.
- High Birefringence Liquid Crystals. MDPI.
- Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-1,1':4',1''-terphenyl
Ticket ID: #NTP-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Route Analysis
User Query: "I am attempting to synthesize 3-Nitro-1,1':4',1''-terphenyl via Suzuki-Miyaura coupling but am experiencing low yields (<40%) and difficult purification. The product precipitates early, and I suspect catalyst deactivation."
Technical Diagnosis: The synthesis of This compound (hereafter 3-NTP ) presents a classic "solubility-reactivity" paradox common in polyaromatic hydrocarbons (PAHs).
-
The Route: The most convergent path is the coupling of 4-Biphenylboronic acid with 1-Bromo-3-nitrobenzene .
-
The Nitro Effect: The nitro group at the meta position is electron-withdrawing (EWG). While this typically facilitates oxidative addition, the nitro group can also coordinate to Pd(0) species, acting as a "poison" that slows turnover [1].
-
The "Brick Dust" Phenomenon: Terphenyls are notoriously insoluble. As the reaction proceeds, 3-NTP likely crystallizes out of standard Suzuki solvents (THF/Water or Ethanol/Water), encapsulating the active catalyst and halting the reaction prematurely [2].
Troubleshooting Guide (Q&A Format)
Category A: Reaction Kinetics & Catalyst Selection
Q1: I am using Pd(PPh3)4, but the reaction stalls after 2 hours. Should I add more catalyst? A: Adding more of the same catalyst rarely solves deactivation caused by nitro-coordination. Pd(PPh3)4 is an air-sensitive Pd(0) source that is easily oxidized. Furthermore, the triphenylphosphine ligands are labile and can be displaced by the nitro group.
-
Recommendation: Switch to a Pd(II) precatalyst with a bidentate ligand or a bulky phosphine.
-
Option A (Robustness): Pd(dppf)Cl2·DCM . The bidentate ferrocenyl ligand prevents ligand dissociation and resists nitro-coordination.
-
Option B (High Activity): SPhos-Pd-G2 or XPhos-Pd-G2 . These Buchwald precatalysts generate monoligated Pd(0) species that are extremely active and sterically bulky, preventing the nitro group from binding to the metal center [3].
-
Q2: My LC-MS shows a significant amount of "4,4'-Quaterphenyl" impurity. Where is this coming from? A: This is the homocoupling product of your boronic acid (4-Biphenylboronic acid).
-
Mechanism: In the presence of oxygen, boronic acids undergo oxidative homocoupling.
-
Fix:
-
Degas rigorously: Sparge solvents with Argon for 20 minutes before adding the catalyst.
-
Stoichiometry: Increase the boronic acid equivalents from 1.1 to 1.3 eq to account for this sacrificial loss.
-
Base Selection: Switch from
to (anhydrous). Phosphate bases often suppress homocoupling compared to carbonates in PAH synthesis.
-
Category B: Solubility & Solvent Engineering
Q3: The reaction mixture turns into a thick sludge, and stirring stops. Is this the product? A: Yes, this is the "Brick Dust" failure mode. 3-NTP has a high melting point and low solubility in alcohols. If the product precipitates, it traps the catalyst and unreacted starting material.
-
The Protocol Shift: You must move to a "High-Solvency" system.
-
Standard (Bad): Ethanol/Water or THF/Water (Product crashes out at reflux).
-
Optimized (Good): Toluene/1,4-Dioxane/Water (4:1:1) or DMF/Water (9:1) .
-
Temperature: Run at 100°C - 110°C . The product must remain dissolved at the reaction temperature to ensure complete conversion.[2]
-
Optimized Experimental Protocol
Objective: Synthesis of 3-NTP on 1.0 gram scale.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Mass/Vol (Approx) |
| 1-Bromo-3-nitrobenzene | Electrophile | 1.0 | 1.00 g (4.95 mmol) |
| 4-Biphenylboronic acid | Nucleophile | 1.3 | 1.27 g (6.43 mmol) |
| Pd(dppf)Cl2[1]·DCM | Catalyst | 0.03 (3 mol%) | 121 mg |
| Potassium Phosphate ( | Base | 3.0 | 3.15 g |
| Toluene | Solvent A | - | 20 mL |
| 1,4-Dioxane | Solvent B | - | 5 mL |
| Water (Degassed) | Solvent C | - | 5 mL |
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Charging: Add 1-Bromo-3-nitrobenzene, 4-Biphenylboronic acid, and
to the flask. -
Solvent Addition: Add Toluene, Dioxane, and Water.
-
Degassing (Critical): Sparge the biphasic mixture with a balloon of Argon (or Nitrogen) via a long needle for 20 minutes while stirring. Do not skip this step.
-
Catalyst Addition: Remove the needle, quickly add the Pd(dppf)Cl2·DCM , and reseal the flask under positive Argon pressure.
-
Reaction: Heat the mixture to 105°C (oil bath temperature). Stir vigorously.
-
Checkpoint: The mixture should turn dark (red/brown/black) but remain fluid. If it solidifies, add 5 mL more Toluene.
-
Time: Run for 12–16 hours.
-
-
Work-up (Hot Filtration):
-
While the reaction is still hot (>80°C) , filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with hot Toluene.
-
Reasoning: 3-NTP will precipitate if the solution cools, clogging the filter.
-
-
Isolation:
-
Cool the filtrate to room temperature, then to 0°C.
-
The product should crystallize as light yellow needles.
-
Filter the solid. Wash with cold water (to remove inorganic salts) and cold ethanol (to remove homocoupling impurities).
-
Diagnostic Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing yield loss in nitro-terphenyl synthesis. Blue nodes represent diagnostic questions; Red nodes identify the root cause; Green nodes provide the technical solution.
Figure 2: Mechanistic Pathway & Failure Modes
Caption: The Suzuki catalytic cycle highlighting specific failure points for nitro-terphenyls.[1] Red dashed lines indicate where the reaction leaves the productive cycle.
References
-
Catalyst Poisoning by Nitro Groups
-
General Suzuki-Miyaura Protocols & Solubility
-
Advanced Ligands (SPhos/XPhos)
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] (2013). NIH / PMC.
-
-
Physical Properties of Terphenyls (Solubility Context)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Nitro-p-terphenyl | C18H13NO2 | CID 25196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 3-Nitro and 4-Nitro-p-terphenyl Isomers
Welcome to the technical support center for the resolution of 3-nitro-p-terphenyl and 4-nitro-p-terphenyl isomers. This guide is designed for researchers, analytical scientists, and process chemists who encounter the significant challenge of separating these closely related positional isomers. Due to their nearly identical physicochemical properties, achieving baseline separation requires optimized methods and a deep understanding of the underlying chromatographic or crystallization principles.
This document provides a series of frequently asked questions (FAQs) to cover foundational knowledge, followed by in-depth troubleshooting guides for common issues encountered during High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fractional Crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3-nitro and 4-nitro-p-terphenyl isomers?
The core challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and formula (C₁₈H₁₃NO₂).[1] This results in very similar polarities, boiling points, and solubilities, making them difficult to resolve using standard separation techniques. The key to separation is to exploit subtle differences in their molecular geometry and dipole moments. The 4-nitro isomer is more linear and symmetrical than the 3-nitro isomer, which can influence its interaction with specific stationary phases or its ability to form a more stable crystal lattice.
Q2: Which analytical techniques are most effective for this separation?
High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique. Specifically, HPLC columns with phenyl-based stationary phases, such as pentafluorophenyl (PFP), are highly effective.[2][3][4][5] These phases leverage unique separation mechanisms like π-π interactions. Gas Chromatography (GC) can also be employed, particularly with mid- to high-polarity columns, and is suitable for quantification.[6][7][8] For preparative scale, fractional crystallization can be a viable, albeit challenging, option if an appropriate solvent system is identified.[9][10]
Q3: Can I use a standard C18 HPLC column for this separation?
While a C18 column is a good starting point for many reversed-phase separations, it is often insufficient for resolving these specific isomers. C18 columns primarily separate based on hydrophobicity. Since both nitro-p-terphenyl isomers have the same carbon and hydrogen count, their hydrophobic character is nearly identical, leading to poor resolution or co-elution. A different selectivity mechanism is required, which is why specialized phases like PFP are recommended.[4]
Q4: Is fractional crystallization a practical method for obtaining pure isomers?
Fractional crystallization can be practical, especially for larger quantities, but it is highly dependent on finding a solvent system where the two isomers have a significant difference in solubility at a given temperature.[9] This often requires extensive solvent screening. The process relies on the principle that the more symmetrical isomer (4-nitro-p-terphenyl) may form a more stable and less soluble crystal lattice, allowing it to crystallize out of solution first upon slow cooling.[10][11] However, co-crystallization is a common problem, and multiple recrystallization steps may be necessary to achieve high purity.
Troubleshooting Guide: Chromatographic Separation
This section addresses common problems encountered during HPLC and GC analysis.
Problem 1: Poor or No Resolution in HPLC (Co-elution of Isomers)
Poor resolution is the most frequent issue. The troubleshooting workflow below can help diagnose and solve the problem.
Caption: Troubleshooting flowchart for poor HPLC resolution.
In-Depth Solutions:
-
Cause: Suboptimal Stationary Phase:
-
Explanation: Standard C18 phases rely on hydrophobic interactions, which are too similar for these isomers. A stationary phase capable of alternative interactions is necessary. Pentafluorophenyl (PFP) phases are electron-deficient due to the fluorine atoms, allowing for strong π-π, dipole-dipole, and charge-transfer interactions with the electron-rich nitro-p-terphenyl analytes.[2][12] This provides a unique selectivity that can resolve positional isomers where C18 fails.[3][4][5]
-
Action: Switch to a PFP or other phenyl-based column. See the recommended HPLC protocol below for a validated starting point.
-
-
Cause: Incorrect Mobile Phase Composition:
-
Explanation: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[4] Acetonitrile is aprotic and a π-electron acceptor, while methanol is a protic solvent. These differences can change how the analytes interact with the stationary phase relative to the mobile phase, impacting resolution.
-
Action: If using acetonitrile and resolution is poor, try substituting with methanol at an equivalent solvent strength. Perform a systematic gradient optimization, starting with a broad gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution time, followed by a shallower gradient around that time to improve resolution.
-
Problem 2: Peak Tailing or Broadening in GC
-
Cause A: Active Sites in the Injection Port or Column:
-
Explanation: Nitroaromatic compounds can be susceptible to adsorption at active sites (e.g., free silanol groups) in the GC system, especially in the injection port liner or at the head of the column. This can lead to peak tailing and poor sensitivity.
-
Solution: Use a deactivated injection port liner (e.g., silanized). If peak shape degrades over time, the liner may need to be replaced.[13] Ensure you are using a high-quality, low-bleed GC column suitable for trace analysis.
-
-
Cause B: Suboptimal Temperature Program:
-
Explanation: A ramp rate that is too fast can cause peaks to broaden and resolution to decrease. A slower ramp through the elution temperature range of the isomers allows for more interaction with the stationary phase, improving separation.
-
Solution: After an initial fast ramp to a temperature just below the elution range, slow the ramp rate to 1-5 °C/min through the elution window of the nitro-p-terphenyls.
-
Validated Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This method provides a robust starting point for achieving baseline separation of 3-nitro and 4-nitro-p-terphenyl.
System Suitability Check: Before running samples, inject a 50:50 mixture of the two isomers. The resolution factor (Rs) between the two peaks should be ≥ 1.5.
| Parameter | Recommended Condition | Rationale |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm | Provides unique π-π and dipole interactions essential for isomer selectivity.[2][12] |
| Mobile Phase A | Water | Aqueous component for reversed-phase. |
| Mobile Phase B | Acetonitrile | Organic modifier. Offers different selectivity than methanol.[4] |
| Gradient | 60% B to 80% B over 15 minutes | A shallow gradient is crucial for resolving closely eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent band broadening. |
| Detection | UV at 254 nm or 280 nm | Both isomers have strong absorbance in this range. |
| Expected Elution | 4-nitro-p-terphenyl is expected to elute slightly before 3-nitro-p-terphenyl. | The more linear 4-nitro isomer can have weaker interactions with the planar PFP phase compared to the less symmetrical 3-nitro isomer. |
Protocol 2: Gas Chromatography (GC) Method
This method is suitable for the quantification of the isomers, assuming a reference standard is available.
| Parameter | Recommended Condition | Rationale |
| GC System | GC with Electron Capture Detector (ECD) | ECD is highly sensitive to electronegative nitro groups.[6][7] |
| Column | DB-17ms or equivalent (50% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film | A mid-polarity column provides the necessary selectivity for nitroaromatics. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal efficiency. |
| Inlet Temp. | 280 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Splitless (1 µL) | For trace analysis and maximum sensitivity. |
| Oven Program | 100 °C (hold 1 min), ramp 10 °C/min to 300 °C, hold 5 min | A standard program to elute the high-boiling terphenyls. |
| Detector Temp. | 320 °C | Prevents condensation of analytes in the detector. |
Protocol 3: Fractional Crystallization Workflow
This is a generalized workflow. The ideal solvent and temperatures must be determined empirically.
Caption: A step-by-step workflow for fractional crystallization.
Step-by-Step Guide:
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures). The goal is to find a solvent that dissolves both isomers when hot but in which one isomer is significantly less soluble when cold.
-
Dissolution: Dissolve the impure mixture in the minimum amount of the chosen boiling solvent to create a saturated solution.
-
Slow Cooling: Allow the flask to cool slowly and without disturbance to room temperature. Slow cooling encourages the formation of pure crystals of the less soluble isomer. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.
-
Purity Analysis: Dry the crystals and analyze their purity using the HPLC or GC methods described above.
-
Repeat if Necessary: Often, a single crystallization is not enough. The process may need to be repeated one or more times to achieve the desired purity.
References
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Reversed Phase Selectivity. (2018, September 4). Phenomenex. Retrieved from [Link]
-
Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. Retrieved from [Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (n.d.). Shimadzu. Retrieved from [Link]
-
Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. (n.d.). YMC. Retrieved from [Link]
-
Jenkins, T. F., & Walsh, M. E. (1992). Determination of nitroaromatic, nitramine, and nitrate ester explosives in water using solid-phase extraction and gas chromatography-electron capture detection. Environmental Science & Technology, 26(7), 1341-1346. Retrieved from [Link]
-
Hable, M., Stern, C., Asowata, C., & Williams, K. (1991). The determination of nitroaromatics and nitramines in ground and drinking water by wide-bore capillary gas chromatography. Journal of Chromatographic Science, 29(4), 131-135. Retrieved from [Link]
-
4-Nitro-p-terphenyl. (n.d.). PubChem. Retrieved from [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
4-Nitrophenol. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Nitro-p-terphenyl. (n.d.). SpectraBase. Retrieved from [Link]
-
Fractional Crystallization. (n.d.). Sulzer. Retrieved from [Link]
-
Physical and Chemical Properties of 3-Nitrophenol. (2023). In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
HPLC Column for Structural Isomers. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
Fractional crystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
How does the fractional crystallization process work in organic chemistry? (2023, January 6). Quora. Retrieved from [Link]
-
p-Terphenyl. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of p-Terphenyl (CAS 92-94-4). (n.d.). Cheméo. Retrieved from [Link]
-
Zhang, L., et al. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Journal of Chromatography A, 1687, 463688. Retrieved from [Link]
-
Nechifor, A. C., et al. (2018). Iono-molecular Separation with Composite Membranes VI. Nitro-phenol separation through sulfonated polyether ether ketone on capillary polypropylene membranes. Revista de Chimie, 69(8), 2132-2138. Retrieved from [Link]
-
p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. (2025, August 29). ResearchGate. Retrieved from [Link]
-
Al-Anssari, M. Y., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(10), 281. Retrieved from [Link]
-
Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
- Fractional crystallization process. (1971). Google Patents.
- Process for the purification of p-nitrophenol. (1976). Google Patents.
-
Terphenyl. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 4-Nitro-p-terphenyl | C18H13NO2 | CID 25196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. shimadzu.com [shimadzu.com]
- 5. welch-us.com [welch-us.com]
- 6. epa.gov [epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The determination of nitroaromatics and nitramines in ground and drinking water by wide-bore capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcprocess.se [rcprocess.se]
- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification Strategies for Crude 3-Nitro-1,1':4',1''-terphenyl
Welcome to the technical support center for the purification of 3-Nitro-1,1':4',1''-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is curated from established methodologies and troubleshooting experiences to ensure scientific integrity and experimental success.
Purification Strategy Overview
The choice of purification method for this compound is contingent on the nature and quantity of impurities, as well as the desired final purity. A general decision-making workflow is presented below.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization
Q1: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when a high concentration of impurities is present, depressing the melting point of the mixture.[1] To resolve this, you can:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the solution's saturation point.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a cold bath (ice-water or refrigerator). Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1] A common pair for nitroaromatic compounds is ethanol-water.[1]
Q2: What are the best starting solvents for the recrystallization of this compound?
A2: Due to the polar nitro group, polar solvents are generally a good starting point.[1] However, the terphenyl backbone provides significant nonpolar character. Therefore, solvents of intermediate polarity often work well.
-
Primary Recommendations: Based on literature for similar compounds, petroleum ether (high boiling point fractions) has been successfully used.[2] Ethanol, or a mixed solvent system like ethanol/water, are also excellent candidates.[1][3]
-
Screening: It is always advisable to perform a small-scale solvent screen to determine the ideal solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[1]
| Solvent System | Rationale |
| Petroleum Ether (110-120°C) | Successfully used for recrystallization of 3-nitro-p-terphenyl.[2] |
| Ethanol/Water | A common and effective mixed solvent system for many nitroaromatic compounds.[1] |
| Acetone/Hexane | A versatile mixture for compounds of intermediate polarity.[4] |
| Toluene/Hexane | Good for aromatic compounds, leveraging aromatic interactions for dissolution in hot toluene.[5] |
Q3: After recrystallization, my yield is very low. How can I improve it?
A3: Low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Column Chromatography
Q4: I am having trouble separating this compound from a close-running impurity on a silica gel column. What can I do?
A4: Close-running spots on TLC indicate similar polarities, making separation challenging.
-
Optimize the Mobile Phase: A slight change in the solvent system can significantly impact separation. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene-based system. Sometimes, adding a very small percentage of a third solvent (e.g., 0.5% methanol or triethylamine if the impurity is acidic or basic, respectively) can improve resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel for certain compounds.[6]
-
Dry Column Vacuum Chromatography (DCVC): For larger scale purifications, DCVC can offer better resolution than traditional flash chromatography.
Q5: My compound is streaking on the TLC plate and the column. Why is this happening?
A5: Streaking is often caused by:
-
Overloading: Applying too much sample to the TLC plate or column. For column chromatography, the amount of crude material should typically be 1-5% of the mass of the stationary phase.
-
Inappropriate Solvent System: If the initial mobile phase is too polar, the compound may not form a tight band at the top of the column. Conversely, if the compound has low solubility in the mobile phase, it can lead to tailing.
-
Acidic/Basic Impurities or Compound: The compound or impurities may be interacting strongly with the slightly acidic silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this.
Caption: Troubleshooting common column chromatography issues.
Sublimation
Q6: When is sublimation a suitable purification method for this compound?
A6: Sublimation is an excellent choice for purifying organic compounds that can transition directly from a solid to a gas phase without melting.[7] It is particularly effective for:
-
Thermally Stable, Volatile Solids: The target compound must have a significantly higher vapor pressure than the impurities at the operating temperature.[8]
-
Removing Non-Volatile Impurities: It excels at separating the desired product from non-volatile materials like inorganic salts or baseline impurities from a previous column.[8]
-
Final Polishing Step: Sublimation can yield very high-purity crystals and is often used as a final purification step, especially for materials intended for electronic applications.[9][10]
Q7: How can I optimize the conditions for sublimation?
A7: Optimization involves balancing temperature and pressure.
-
Pressure: Applying a vacuum is crucial as it lowers the temperature required for sublimation, which is vital for thermally sensitive compounds.[8][10]
-
Temperature: The temperature should be high enough to achieve a reasonable sublimation rate but low enough to prevent decomposition and to ensure impurities with lower vapor pressures do not co-sublime. A gradual increase in temperature is recommended.
-
Apparatus: A "cold finger" condenser is used to provide a cool surface for the gaseous compound to deposit as pure crystals.[8] Ensure a good temperature gradient between the heating source and the cold finger.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Petroleum Ether
This protocol is adapted from a reported procedure for 3-nitro-p-terphenyl.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of high-boiling petroleum ether (e.g., b.p. 110-120°C) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Plug a glass column with cotton or glass wool and add a layer of sand. Pack the column with silica gel, either as a slurry in the initial, least polar eluent or by dry packing followed by careful wetting.
-
Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Add a protective layer of sand on top.
-
Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor their contents by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
-
Sublimation - Purification of Organic compounds. BrainKart. Available from: [Link]
-
Purification By Sublimation. Innovation.world. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Available from: [Link]
-
Sublimation Theory. Chemistry Online @ UTSC. Available from: [Link]
-
Purification of air-sensitive complex. Reddit. Available from: [Link]
-
PURIFICATION of Organic Compounds: 2. Sublimation. Scribd. Available from: [Link]
- Method of crystallizing nitro products. Google Patents.
-
Preparation and Reduction of 3-Nitro-p-terphenyl. ACS Publications. Available from: [Link]
-
Nitration of Phenol and Purification by Column Chromatography. CDN. Available from: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
The Manipulation of Air-Sensitive Compounds. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
Synthesis of Terphenyls. ResearchGate. Available from: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
Application of Basic Magnetic Phase Transfer Nanocatalysts in the One-Pot and Multicomponent Synthesis of Poly-Substituted Aniline. Chemical Methodologies. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
- Method of producing nitro-biphenyls and nitro-terphenyls. Google Patents.
-
Analysis of the Water Adsorption Isotherms in UiO-based Metal-Organic Frameworks. Available from: [Link]
-
Synthesis, Characterization, and Crystal Structure of 5'-Amino-4,4''-Dichloro-2'-Nitro-2',3'-Dihydro-[1,1':3',1''-Terphenyl]-4',4',6'(1'H)-Tricarbonitrile-Dimethyl Sulfoxide. ResearchGate. Available from: [Link]
-
p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. PubMed. Available from: [Link]
-
Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. Journal of the Chemical Society (Resumed). Available from: [Link]
- p-Terphenyl derivatives and liquid crystalline compositions. Google Patents.
-
Crystal structure of [1,1′:3′,1′′-terphenyl]-2′,3,3′′-tricarboxylic acid. PMC. Available from: [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. Available from: [Link]
-
analysis of polynitroaromatic compounds using hplc/ms/ms. IS MUNI. Available from: [Link]
-
Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydration. The Royal Society of Chemistry. Available from: [Link]
-
5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid. Available from: [Link]
-
Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. brainkart.com [brainkart.com]
- 8. innovation.world [innovation.world]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Solubility Solutions for 3-Nitro-1,1':4',1''-terphenyl
[1]
Topic: Troubleshooting Solubility & NMR Acquisition for Rigid Oligophenyls Ticket ID: #NMR-TERP-3NO2 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]
Executive Summary & Diagnostic Workflow
The Challenge:
3-Nitro-1,1':4',1''-terphenyl presents a classic "solubility paradox" in NMR. The terphenyl core is rigid, planar, and highly lipophilic, driving strong
Immediate Action:
Do not waste time with standard sonication in Chloroform-d (
Diagnostic Flowchart: Solvent Selection Logic
Figure 1: Decision matrix for selecting the appropriate solvent based on visual solubility and spectral quality.
Solvent Selection Matrix
For this compound, standard solvents often fail due to the competing physical properties of the molecule. Use this matrix to select the correct solvent based on your specific experimental constraints.
| Solvent Candidate | Suitability Rating | Technical Rationale | Recommended Protocol |
| Chloroform-d ( | Low | Why it fails: Small, non-polar molecule unable to disrupt the strong | Only for initial screening. If cloudy after 1 min sonication, discard. |
| DMSO-d6 | Medium | Pros: Solubilizes the nitro group well.Cons: High viscosity broadens peaks; poor interaction with the hydrophobic terphenyl backbone. | Use if sample is <2 mg.[1][2] Heating to 40-50°C inside the probe may be required to sharpen peaks. |
| Toluene-d8 / Benzene-d6 | High | Mechanism: Aromatic solvents intercalate between terphenyl rings, disrupting aggregation via | Excellent for room temperature NMR.[1] If signals overlap with solvent, switch to TCE. |
| 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) | Critical (Best) | The Gold Standard: High boiling point (146°C) allows for High-Temperature NMR.[1] Excellent solvency for rigid aromatics.[1] | Mandatory for >5 mg samples. Run at 80-100°C to break all aggregation. |
Advanced Protocol: High-Temperature NMR in TCE-d2
If your sample shows broadening or remains as a suspension, you must utilize High-Temperature NMR.[1] This is the standard industrial approach for rigid oligophenyls and polymers.
Safety Warning: TCE-d2 is highly toxic and permeable to skin. Handle only in a fume hood with chemically resistant gloves (Laminate/Silver Shield recommended over standard nitrile).[1]
Step-by-Step Workflow
-
Preparation:
-
Weigh 5–10 mg of this compound into a vial.
-
Add 0.6 mL of TCE-d2 .
-
Note: The sample may not dissolve immediately at room temperature.[1] This is normal.
-
-
Pre-Heating (Benchtop):
-
Instrument Setup (VT-NMR):
-
Set the probe temperature to 373 K (100°C) .
-
Wait 10 minutes for the probe temperature to stabilize.
-
Insert the sample and allow 5 minutes for thermal equilibration.
-
-
Acquisition:
-
Lock: TCE-d2 has a chemical shift of ~6.0 ppm. Ensure you select the correct solvent file in your spectrometer software (e.g., C2D2Cl4 in TopSpin/VnmrJ) to find the lock signal.
-
Shim: Automated shimming (Gradient shimming) works best at high temperatures.[1]
-
Scan: Acquire standard 1H parameters.
-
VT-NMR Logic Diagram
Figure 2: Workflow for High-Temperature NMR acquisition using Tetrachloroethane-d2.
Troubleshooting & FAQs
Q: My spectrum shows very broad, "hump-like" peaks in the aromatic region. Is my product impure? A: Likely not. This is a signature of aggregation . The planar terphenyl units stack like plates, causing efficient relaxation (short T2) and broad lines.[1]
-
Fix: Increase temperature (VT-NMR) or dilute the sample significantly (<1 mg/mL). If using DMSO, switch to Toluene-d8 or TCE-d2.[1]
Q: I see a large water peak in DMSO-d6 that obscures my signals. A: DMSO is hygroscopic. For hydrophobic molecules like terphenyls, water absorption is exacerbated because the solute "salts out" the water.[1]
-
Fix: Use Toluene-d8 .[1] It is immiscible with water, so atmospheric moisture will not broaden your spectrum or obscure the aromatic region.[1]
Q: Can I use
Q: The sample precipitates when I take the tube out of the magnet. A: This confirms the solubility is temperature-dependent.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Authoritative source for solvent chemical shifts and properties).[1][3][4][5]
-
[1]
-
-
Clar, E. (1964).[1] Polycyclic Hydrocarbons. Academic Press.[1] (Foundational text on the solubility and aggregation behavior of rigid aromatic systems).
-
[1]
-
-
Cambridge Isotope Laboratories. (2024).[1] Solvent Selection Guide: 1,1,2,2-Tetrachloroethane-d2 Properties.
-
[1]
-
-
Royal Society of Chemistry (RSC). (2012).[1] Supplementary Information: Synthesis and Solubility of Terphenyl Derivatives. (Specific data on brominated/nitro terphenyl solubility issues).
Sources
- 1. rsc.org [rsc.org]
- 2. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. 1,1,2,2-四氯乙烷-d2 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]
Preventing over-nitration during 3-Nitro-1,1':4',1''-terphenyl synthesis
This technical guide addresses the critical challenge of preventing over-nitration (polynitration) during the synthesis of 3-Nitro-1,1':4',1''-terphenyl .
Due to the conjugated nature of p-terphenyl, the electronic communication between the terminal rings is dampened by the central ring. Consequently, the introduction of the first nitro group (a deactivating group) on one terminal ring does not sufficiently deactivate the distal terminal ring to prevent a second attack. This leads to a competitive reaction rate where
This guide focuses on Kinetic Control and Solubility Modulation to maximize the mono-nitro species.
Part 1: The Core Challenge – Distal Ring Reactivity
In standard electrophilic aromatic substitution (
The Trap:
-
Reaction: p-Terphenyl +
Mono-nitro-p-terphenyl. -
Side Reaction: The distal phenyl ring remains electron-rich.
-
Result: The Mono-nitro species competes effectively with the unreacted starting material for the remaining nitrating agent, leading to Over-Nitration .
Reaction Pathway Visualization
The following diagram illustrates the competitive kinetics and the "Distal Ring" problem.
Caption: Kinetic pathway showing the high risk of secondary nitration (k2) due to weak deactivation of the distal ring in terphenyl systems.
Part 2: Troubleshooting & Optimization Guide
Module A: Reagent Selection & Stoichiometry
The Problem: Using standard "Mixed Acid" (
The Solution: Use the Glacial Acetic Acid Method . Acetic acid acts as a solvent and moderator, reducing the activity of the nitrating species and allowing for thermal control.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanism of Action |
| Solvent | Sulfuric Acid ( | Glacial Acetic Acid (AcOH) | AcOH solvates |
| Nitrating Agent | Fuming | 70% | Lower concentration limits the instantaneous population of active electrophiles. |
| Stoichiometry | 1.1 - 1.5 eq. | 0.95 - 1.0 eq. | Starving the reaction ensures the substrate is never overwhelmed by electrophiles. |
| Temperature | Room Temp or Reflux | 80°C - 90°C (Controlled) | p-Terphenyl is insoluble cold. High temp is needed for solubility, but addition must be slow. |
Module B: The "Insolubility" Strategy
p-Terphenyl is poorly soluble in cold acetic acid but soluble in hot acetic acid. 3-Nitro-p-terphenyl is more soluble than the starting material.
Protocol Logic:
-
Dissolve p-terphenyl in hot acetic acid (homogeneous phase).
-
Add
slowly. -
Upon cooling, the Dinitro impurity (if formed) is often the least soluble and precipitates first, or the Mono-nitro stays in solution while unreacted terphenyl precipitates?
-
Correction: Unreacted p-terphenyl is highly insoluble. Mono-nitro compounds are generally more soluble in polar solvents (AcOH) than the hydrocarbon.
-
Purification Strategy: Drive conversion to ~90%. Filter hot to remove dinitro impurities (if they crystallize) or cool to fractionally crystallize the product.
-
Module C: Step-by-Step Protocol (Low-Over-Nitration Method)
This protocol is adapted from the principles of controlled polyphenyl nitration [1, 2].
Reagents:
-
p-Terphenyl (10 g, 43 mmol)
-
Glacial Acetic Acid (300 mL)
-
Nitric Acid (70%, d=1.42) (2.7 mL, ~43 mmol) - Strict 1.0 equivalent
-
Acetic Anhydride (Optional: 5 mL, to scavenge water if higher activity is needed without H2SO4)
Procedure:
-
Dissolution: Suspend p-terphenyl in Glacial Acetic Acid in a round-bottom flask equipped with a reflux condenser and thermometer.
-
Heating: Heat the mixture to 85-90°C with vigorous stirring until the p-terphenyl is completely dissolved (clear solution).
-
Controlled Addition: Mix the Nitric Acid with 10 mL of Acetic Acid. Add this solution dropwise over 45-60 minutes .
-
Critical: Do not rush. A high local concentration of
causes dinitration.
-
-
Digestion: Stir at 90°C for exactly 1 hour .
-
Quenching: Remove heat. If a precipitate forms immediately (likely dinitro or unreacted material), filter while hot (Caution: check composition).
-
Precipitation: Pour the reaction mixture into 1 L of ice-cold water . The crude product (yellow solid) will precipitate.
-
Purification (The Separation of Mono vs. Di):
-
Filter the solid and wash with water to remove acid.
-
Recrystallization: Use Petroleum Ether or Ethanol/Benzene mix.
-
Note: 3-Nitro-p-terphenyl typically crystallizes as light orange needles (m.p. ~180-181°C) [1].[1] Dinitro species are much higher melting and less soluble.
-
Part 3: Troubleshooting FAQs
Q1: I am seeing a large spot on my TLC that corresponds to starting material. Should I add more acid? A: NO. If you add excess acid to consume the last 10% of starting material, you will convert 20% of your product into dinitro-terphenyl. It is better to accept 85-90% conversion and separate the unreacted starting material (which is non-polar) via column chromatography or recrystallization than to deal with the difficult separation of mono- vs. di-nitro species.
Q2: Why am I getting the 4-nitro isomer instead of 3-nitro? A: Direct nitration of p-terphenyl predominantly yields 4-nitro-p-terphenyl due to resonance stabilization of the sigma complex at the para position. However, if you are specifically targeting the 3-nitro (meta) isomer, you are likely relying on thermodynamic control or steric factors specific to the acetic acid method. Confirm your product structure using NMR. If 3-nitro is strictly required and direct nitration yields 4-nitro, you must switch to a Suzuki Coupling strategy (3-nitrophenylboronic acid + 4-bromobiphenyl) [3].
Q3: My product is a dark orange/red sludge. What happened? A: This indicates oxidative degradation.
-
Temp too high: Do not exceed 95°C.
-
Acid too strong: Ensure you are using Glacial Acetic Acid, not Sulfuric Acid.
-
Light sensitivity: Nitro-terphenyls can be light-sensitive. Perform recrystallization in low light.[2]
Part 4: Decision Tree for Process Control
Caption: Decision logic for optimizing reaction parameters based on crude product analysis.
References
-
Allen, C. F. H., & Burness, D. M. (1949).[1] Nitration of Terphenyls. Journal of Organic Chemistry, 14(1), 175–178. (Validates the 3-nitro synthesis and acetic acid method).
-
Culling, P., Gray, G. W., & Lewis, D. (1960).[3] The nitration of p-terphenyl in glacial acetic acid.[3] Journal of the Chemical Society, 1547-1551. (Establishes the solubility and mild nitration protocols).
-
Postnikov, V. A., et al. (2019).[4] Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative. Russian Journal of Physical Chemistry A, 93, 1742–1748. (Provides solubility data for polyphenyls relevant to purification).
Sources
Recrystallization solvent selection for 3-Nitro-1,1':4',1''-terphenyl
Technical Support Center: Purification of 3-Nitro-1,1':4',1''-terphenyl
Ticket System Status: [ONLINE] Current Topic: Recrystallization Solvent Selection & Troubleshooting Assigned Specialist: Senior Application Scientist (Organic Materials Division)
Executive Summary: The Solubility Challenge
This compound (3-Nitro-p-terphenyl) presents a classic "solubility paradox" in organic purification. The
Successful recrystallization requires a solvent that can disrupt the crystal lattice at high temperatures (overcoming the stacking energy) but possesses enough polarity to solvate the nitro group without holding the compound in solution at low temperatures.
Module 1: Solvent Selection Matrix
User Question: “I have crude 3-nitro-p-terphenyl. Standard solvents like Ethanol aren't working, and Hexane just floats on top. What should I use?”
Technical Response: Ethanol is too polar/protic to dissolve the hydrophobic terphenyl core, and Hexane is too non-polar to interact with the nitro group effectively. Based on Hansen Solubility Parameters (HSP) and historical literature, we recommend the following tiered approach:
Tier 1: The "Gold Standard" (Glacial Acetic Acid)
-
Why it works: Glacial acetic acid (AcOH) occupies a "sweet spot." It has high thermal stability (BP 118°C), allowing for high-temperature dissolution. It is polar enough to solvate the nitro functionality but, upon cooling, the hydrophobic terphenyl core forces the molecule out of solution rapidly.
-
Expected Result: Large, diamond-shaped or needle-like crystals.
-
Caution: Corrosive. Requires a fume hood.
Tier 2: The Aromatic Alternative (Toluene or Xylene)
-
Why it works: "Like dissolves like." The aromatic solvent interacts well with the terphenyl rings.
-
Limitation: Toluene may hold the product too well at room temperature, requiring cooling to -20°C for good yields.
-
Optimization: often requires an anti-solvent (Hexane) to force precipitation.
Tier 3: High-Boiling Solvents (Chlorobenzene / o-Dichlorobenzene)
-
Use Case: Only for extremely stubborn residues or very high-purity requirements where hot filtration of insoluble catalysts (Pd/C) is needed.
-
Drawback: Difficult to remove solvent traces; high boiling points (131°C / 180°C) make drying slow.
| Solvent System | Dissolution Temp | Yield Potential | Purity Potential | Risk Profile |
| Glacial Acetic Acid | 90–110°C | High | Excellent | Corrosive / Pungent |
| Toluene | 110°C (Reflux) | Moderate | Good | Flammable |
| DMF / Ethanol (1:1) | 100°C | High | Moderate | DMF is hard to remove |
| Chlorobenzene | 130°C | Moderate | Very High | Toxic / High BP |
Module 2: Visualization of Decision Logic
The following decision tree guides you through the solvent selection process based on your specific impurity profile.
Caption: Decision logic for selecting the optimal solvent system based on solubility thresholds.
Module 3: Standard Operating Procedure (SOP)
Protocol: Recrystallization from Glacial Acetic Acid
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Add crude solid to the RBF.
-
Add Glacial Acetic Acid (start with 10 mL per gram of solid).
-
Heat to reflux (approx. 118°C) with stirring.
-
Critical Step: If solid remains after 15 minutes of reflux, add more acid in 2 mL increments. Do not exceed 20 mL/g. If solids persist, they are likely inorganic salts or polymerized byproducts.
-
-
Hot Filtration (Mandatory):
-
While boiling, filter the solution through a pre-heated glass funnel (or Celite pad) to remove insoluble mechanical impurities.
-
Why? Nitro-terphenyls often contain catalytic residues (Pd) or dust which act as nucleation sites, causing premature precipitation of impure product.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.
-
Once crystals form, cool to 4°C (fridge) to maximize yield.
-
-
Collection:
-
Filter via vacuum (Buchner funnel).
-
Wash: Wash the cake with cold acetic acid, followed by a large volume of water (to remove acid), and finally a small amount of cold ethanol (to aid drying).
-
-
Drying: Dry in a vacuum oven at 60°C.
Module 4: Troubleshooting & FAQs
Ticket #402: "My product is 'oiling out' instead of crystallizing."
-
Diagnosis: This is common with nitro-aromatics. It occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or cooled too quickly (supersaturation exceeds the metastable limit).
-
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.
-
Add Co-solvent: Add a small amount (5-10%) of a better solvent (e.g., Toluene) to the Acetic Acid. This increases solubility slightly, preventing the liquid-liquid phase separation.
-
Ticket #405: "I cannot separate the 3-nitro isomer from the 4-nitro isomer."
-
Diagnosis: Direct nitration of
-terphenyl yields a mixture where 4-nitro is often the major product. They have similar solubilities. -
Corrective Action:
-
Solvent Switch: Acetic acid is generally better for fractionating these isomers than toluene.
-
Fractional Crystallization: The 4-nitro isomer usually has a higher melting point (212°C) and lower solubility than the 3-nitro isomer.
-
Dissolve the mixture in the minimum amount of boiling Acetic Acid.
-
Cool slightly (to ~80°C). The 4-nitro isomer may crystallize first. Filter this out (hot filtration).
-
Cool the filtrate further to obtain the 3-nitro enriched fraction.
-
-
Note: If high purity (>99%) is required, column chromatography (Silica gel, Hexane/DCM gradient) is recommended before the final recrystallization.
-
Ticket #409: "The crystals are yellow/brown. Isn't the product supposed to be white?"
-
Diagnosis: Pure
-terphenyl is white/colorless.[1] The introduction of the nitro group creates a "push-pull" electronic system that often imparts a pale yellow color. However, deep brown/orange indicates oxidation byproducts or dinitro-species. -
Corrective Action:
-
Perform a "Charcoal Treatment."
-
Dissolve the compound in boiling Toluene.
-
Add Activated Carbon (5% by weight). Stir for 10 mins.
-
Hot Filter through Celite.
-
Recrystallize the filtrate.
-
Module 5: Workflow Diagram
Caption: Step-by-step purification workflow for 3-nitro-p-terphenyl using the Acetic Acid method.
References
-
Splies, R. G. (1961). Preparation and Reduction of 3-Nitro-p-terphenyl . The Journal of Organic Chemistry, 26(7), 2601–2603. Link
-
France, H., Heilbron, I. M., & Hey, D. H. (1938).[2] 235. The nitration of p-terphenyl . Journal of the Chemical Society (Resumed), 1364.[2] Link
-
Allen, C. F. H., & Burness, D. M. (1949).[2] Nitration of Terphenyls . The Journal of Organic Chemistry, 14(1), 175–178. Link
-
LookChem. (n.d.). p-Terphenyl Properties and Purification . Retrieved February 10, 2026. Link
-
University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization . Department of Chemistry. Link
Sources
Navigating the Thermal Landscape of 3-Nitro-1,1':4',1''-terphenyl: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Nitro-1,1':4',1''-terphenyl (3-NT). As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical insights into the thermal degradation of 3-NT. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot issues related to the thermal stability of this compound in your experimental workflows.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary concern regarding the thermal stability of this compound?
A1: The primary concern with this compound, as with many nitroaromatic compounds, is its potential for thermal decomposition, which can lead to the generation of gaseous byproducts and potentially a runaway reaction if not properly controlled. The C-NO₂ bond is the most likely site of initial cleavage upon thermal stress. This decomposition can compromise the integrity of your experiments, leading to inaccurate results, and in severe cases, pose a safety hazard.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the likely decomposition products of this compound?
A3: The thermal decomposition of nitroaromatic compounds typically proceeds through the cleavage of the C-NO₂ bond, leading to the formation of nitrogen oxides (NOₓ) and a terphenyl radical. Subsequent reactions of the terphenyl radical can lead to a complex mixture of products, including larger aromatic structures and soot. The specific products will depend on the temperature, pressure, and presence of other reactive species.
Q4: How can I detect thermal degradation in my this compound sample?
A4: Visual inspection for color change (darkening), gas evolution, or a change in the physical state of the material can be initial indicators. For more precise detection, analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) can be used to identify the appearance of impurity peaks corresponding to degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile decomposition products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected side-products in reaction mixture | Thermal degradation of 3-NT due to excessive heating. | 1. Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermal stress on the 3-NT. 2. Localized Heating: Ensure even heating of the reaction vessel to avoid localized "hot spots" that can initiate decomposition. 3. Controlled Heating Rate: When heating is necessary, use a gradual heating ramp to avoid thermal shock. |
| Inconsistent experimental results | Batch-to-batch variation in 3-NT purity or partial degradation during storage. | 1. Characterize Incoming Material: Perform analytical checks (e.g., HPLC, melting point) on new batches of 3-NT to confirm purity. 2. Proper Storage: Store 3-NT in a cool, dark, and dry place in a tightly sealed container to prevent degradation from heat, light, and moisture.[2][3] |
| Pressure build-up in a sealed reaction vessel | Gas generation from the decomposition of the nitro group. | 1. Vented System: Whenever possible and safe for your reaction, use a system that is not completely sealed to allow for the venting of any evolved gases. 2. Pressure Monitoring: If a sealed system is required, incorporate a pressure gauge to monitor the internal pressure. 3. Scale-Down: If you are observing significant pressure build-up, consider reducing the scale of your experiment. |
| Darkening or charring of the material | Significant thermal decomposition leading to the formation of carbonaceous material. | 1. Immediate Cooling: If you observe darkening, immediately cool the reaction to halt further decomposition. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways that contribute to charring. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general guideline for determining the decomposition temperature of this compound.
Objective: To determine the onset temperature of decomposition for 3-NT.
Materials:
-
This compound sample (5-10 mg)
-
TGA instrument
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place 5-10 mg of the 3-NT sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20 mL/min).
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve where a significant mass loss begins.
Protocol 2: Identification of Volatile Decomposition Products by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To identify the volatile organic compounds released during the thermal degradation of 3-NT.
Materials:
-
This compound sample
-
Headspace vials
-
GC-MS instrument with a suitable column for separating aromatic compounds.
Procedure:
-
Place a small, accurately weighed amount of 3-NT into a headspace vial.
-
Seal the vial.
-
Heat the vial in the headspace autosampler at a temperature below the decomposition onset determined by TGA for a set period to allow volatile compounds to partition into the headspace.
-
Inject a sample of the headspace gas into the GC-MS.
-
Run a temperature program on the GC to separate the components.
-
Identify the separated compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting unexpected results when working with this compound.
Caption: Troubleshooting workflow for experiments involving 3-NT.
Mitigation Strategies for Thermal Degradation
To proactively address the thermal degradation of this compound, consider the following strategies:
-
Use of Stabilizers: For applications where 3-NT is subjected to prolonged thermal stress, the addition of radical scavengers or stabilizers could be beneficial. However, the compatibility of any stabilizer with the reaction system must be thoroughly evaluated.
-
Process Analytical Technology (PAT): In a larger scale or continuous process, implementing in-situ monitoring techniques (e.g., Raman or IR spectroscopy) can provide real-time information on the stability of 3-NT, allowing for immediate process adjustments if degradation is detected.
-
Careful Solvent Selection: The choice of solvent can influence the thermal stability of a compound. Non-polar, aprotic solvents are generally preferred for nitroaromatic compounds.
This technical support guide provides a foundational understanding of the thermal degradation of this compound. By understanding the potential issues and implementing the suggested troubleshooting and mitigation strategies, researchers can enhance the reliability and safety of their experiments.
References
-
Micro-Measurements. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone. Science Journal of Analytical Chemistry, 3(6), 71-79.
- Lawrence, M. C., & Katz, M. J. (n.d.). Supporting Information for Analysis of the Water Adsorption Isotherms in UiO-based Metal-Organic Frameworks. DOI.
- Mota, M. L., Carrillo-Castillo, A., Ambrosio, R. C., & Navarro, D. (2017). Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. Journal of Chemistry.
- Pocock, G. M., et al. (2017). A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl.
- NIST/TRC. (2012). 3'-phenyl-1,1';2',1''-terphenyl. Web Thermo Tables (WTT).
- Pocock, G. M., et al. (2017). Anisotropic Thermal Expansion of p-Terphenyl: a Self-Assembled Supramolecular Array of Poly-p-phenyl Nanoribbons.
-
Cheméo. (n.d.). Chemical Properties of p-Terphenyl (CAS 92-94-4). Retrieved from [Link]
- ChemRxiv. (2025).
- Journal of Chemical Education. (n.d.). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction.
- Semantic Scholar. (2011). Difluoro-5'.
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
- Ossila. (2024).
- Goeminne, P. E., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PMC.
-
LookChem. (n.d.). CAS No.92-94-4,p-Terphenyl Suppliers,MSDS download. Retrieved from [Link]
-
NIST. (n.d.). 1,1':4',1''-Terphenyl, 4-nitro-. NIST WebBook. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis of FTIR Spectroscopy for Nitro-Terphenyl Characterization
Efficacy, Protocols, and Alternative Methodologies
Executive Summary: The Analytical Challenge
Terphenyl derivatives are increasingly pivotal in drug discovery, serving as scaffolds for anticoagulants, antivirals, and liquid crystal intermediates. A critical synthetic checkpoint in generating these scaffolds is the introduction and subsequent reduction of nitro groups (
The characterization of nitro-terphenyls presents a unique challenge:
-
Solubility: Extended aromatic systems often exhibit poor solubility in standard NMR solvents (
, DMSO- ). -
Structural Rigidity: The conjugation across three benzene rings alters vibrational frequencies, deviating from standard aliphatic nitro baselines.
This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against Raman and NMR methodologies, establishing FTIR as the primary tool for rapid functional group validation in solid-state terphenyl derivatives.
The FTIR Signature of Nitro-Terphenyls
The nitro group is a strong infrared absorber due to the high polarity of the
Key Vibrational Modes
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| Asymmetric Stretch ( | 1550 – 1500 | Strong | Primary diagnostic band.[3] Shifts to lower wavenumbers (red shift) as conjugation increases across the terphenyl backbone. |
| Symmetric Stretch ( | 1360 – 1290 | Strong | Secondary diagnostic band.[1] Often sharper than the asymmetric band. |
| C-N Stretch ( | 870 – 850 | Medium | Bond connecting the nitro group to the aromatic ring. |
| Aromatic C=C Stretch | 1600 – 1580 | Variable | Warning: Can overlap with |
Technical Note: In p-terphenyl derivatives, electron-donating substituents (e.g., -OCH₃) on adjacent rings can induce a further frequency shift, whereas electron-withdrawing groups may stabilize higher frequencies.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry workhorse for this application, it is not the only tool. The following matrix compares FTIR with Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).
Decision Matrix: Method Selection
| Feature | FTIR (ATR) | Raman Spectroscopy | Solution NMR ( |
| Primary Detection | Polar Functional Groups ( | Non-polar Backbone ( | Atomic Connectivity & Topology |
| Sample State | Solid (Powder/Crystal) | Solid or Liquid | Solution (Requires Dissolution) |
| Nitro Specificity | High (Strong Dipole Change) | Low (Weak Scatterer) | Indirect (Deshielding of ortho-protons) |
| Solubility Requirement | None (Critical for Terphenyls) | None | High (Major Limitation) |
| Acquisition Time | < 1 Minute | 1 - 10 Minutes | 10 - 60 Minutes |
| Water Interference | High (Atmospheric/Sample) | Negligible | Solvent Dependent |
Mechanistic Comparison Diagram
The following diagram illustrates the logical flow for selecting the correct analytical technique based on sample constraints.
Caption: Decision pathway for selecting analytical methods. FTIR is the preferred route for insoluble terphenyls or rapid reaction monitoring.
Experimental Protocol: ATR-FTIR Workflow
For terphenyl derivatives, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to ease of preparation and lack of moisture artifacts.
Required Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hard terphenyl crystals).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
Step-by-Step Methodology
-
Crystal Cleaning:
-
Clean the ATR crystal with isopropanol.
-
Validation: Collect a background spectrum. Ensure no peaks exist between 4000–600 cm⁻¹.
-
-
Background Acquisition:
-
Acquire an air background (reference spectrum) immediately prior to sample loading to subtract atmospheric
(2350 cm⁻¹) and .
-
-
Sample Loading:
-
Place ~2-5 mg of the solid nitro-terphenyl derivative onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the "live" energy throughput. Ensure contact is uniform; terphenyls are rigid and may require high pressure to achieve optical contact.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Apply "ATR Correction" (if quantitative comparison to transmission libraries is required).
-
-
Post-Run Cleaning:
-
Wipe with acetone (terphenyls are often slightly soluble in acetone/DCM) followed by isopropanol.
-
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid terphenyl derivatives.
Case Study: Monitoring Nitro Reduction
A common application is monitoring the reduction of 4-nitro-p-terphenyl to 4-amino-p-terphenyl .
Spectral Evolution
-
Time T=0 (Start):
-
Dominant peaks at 1530 cm⁻¹ (
) and 1348 cm⁻¹ ( ). -
Absence of peaks in the 3500–3300 cm⁻¹ region.
-
-
Time T=End (Complete Reduction):
-
Disappearance of the 1530/1348 cm⁻¹ bands.
-
Appearance of the Amide/Amine doublet:
- ~3450 cm⁻¹
- ~3350 cm⁻¹
-
Appearance of C-N stretch for amines (~1280 cm⁻¹).
-
Interpretation Pitfalls (Troubleshooting)
-
The "False" Nitro Peak: Aromatic ring breathing modes in terphenyls appear near 1600 cm⁻¹. Do not confuse this with the nitro asymmetric stretch. Solution: Check for the symmetric partner peak at ~1350 cm⁻¹. If the 1350 peak is absent, the 1600 peak is likely the aromatic ring, not a nitro group.
-
Water Vapor: Noise in the 1600–1500 cm⁻¹ region (bending mode of water) can obscure the nitro peak. Solution: Ensure rigorous background subtraction or purge the sample chamber with dry nitrogen.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for nitro group assignments).
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link
-
OrgChemBoulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. Link
-
Thermo Fisher Scientific. (n.d.).[4] Yin and Yang in Chemistry Education: The Complementary Nature of FTIR and NMR Spectroscopies. Link
-
National Institutes of Health (NIH). (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs. PMC. Link
Sources
HPLC Method Development Guide: Purity Analysis of 3-Nitro-1,1':4',1''-terphenyl
Executive Summary
The Challenge: 3-Nitro-1,1':4',1''-terphenyl presents a unique analytical challenge due to its extreme hydrophobicity, low aqueous solubility, and the presence of structurally similar impurities (regioisomers and unreacted polyphenyl precursors). Standard C18 alkyl-chain chemistries often fail to resolve the critical meta-nitro vs. para-nitro isomers due to identical hydrophobicity profiles.
The Solution: This guide establishes the Biphenyl Stationary Phase as the superior alternative to traditional C18 columns. By leveraging
Compound Profile & Critical Parameters
Before initiating method development, the physicochemical properties of the analyte must dictate the system setup.
| Parameter | Value / Characteristic | Implication for HPLC |
| Structure | Nitro-substituted p-terphenyl | High |
| Solubility | Insoluble in water; Soluble in THF, DMSO, Hot Toluene | Critical: Sample diluent must be strong (THF/DMSO) to prevent precipitation on-column. |
| LogP | ~5.6 (High Hydrophobicity) | Requires high organic strength mobile phase (>80% B) for elution. |
| UV Max | ~270–280 nm (Terphenyl core); ~330 nm (Nitro shift) | Use PDA (200–400 nm); Extract at 280 nm for purity, 330 nm for specificity. |
Method Development Strategy: The "Why" Behind the Protocol
Column Selection: C18 vs. Biphenyl
The core of this method development is the stationary phase selection.[1]
-
C18 (The Standard): Relies solely on hydrophobic subtraction. Since 3-nitro and 2-nitro isomers have nearly identical LogP values, C18 columns often show peak coalescence or "shouldering."
-
Biphenyl (The Alternative): Possesses a dual retention mechanism:[1]
-
Hydrophobic: Comparable to C18.
-
Interaction: The biphenyl rings on the silica surface interact with the
-cloud of the terphenyl analyte. The electron-withdrawing nitro group alters the -density, creating a distinct "shape selectivity" that resolves isomers based on electronic character rather than just mass.
-
Mobile Phase Selection: Methanol vs. Acetonitrile[2][3]
-
Acetonitrile (ACN): Typically suppresses
interactions. -
Methanol (MeOH): Promotes
interactions. -
Decision: Use Methanol as the organic modifier to maximize the selectivity gain from the Biphenyl column.
Experimental Protocols
A. Sample Preparation (Self-Validating Step)
To prevent "ghost peaks" from precipitation:
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of THF (Tetrahydrofuran) .
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Methanol .
-
Check: If cloudiness appears, increase THF ratio to 20%.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon binds nitro-aromatics).
B. Instrument Parameters
| Parameter | Setting |
| Column | Biphenyl Core-Shell , 2.6 µm, 100 x 2.1 mm (e.g., Kinetex or Raptor) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Temperature | 40°C (Improves mass transfer for bulky terphenyls) |
| Detection | UV @ 280 nm (Ref 360 nm, bw 100) |
C. Gradient Profile (Optimized for Hydrophobic Retention)
Note: Starting at low organic % is wasteful as the compound will not elute. Start high.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 70% | Initial Hold |
| 1.00 | 70% | Isocratic Loading |
| 8.00 | 95% | Gradient Elution |
| 10.00 | 95% | Column Wash |
| 10.10 | 70% | Re-equilibration |
| 13.00 | 70% | End |
Comparative Performance Guide
The following data illustrates the performance difference between a standard C18 method and the optimized Biphenyl method for a crude synthesis mixture containing the target (3-Nitro) and a regioisomer impurity (2-Nitro).
| Performance Metric | Standard Alternative (C18 Column) | Recommended Product (Biphenyl Column) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Critical Resolution ( | 1.2 (Partial Separation) | > 2.5 (Baseline Separation) |
| Peak Symmetry (Tailing) | 1.4 (Hydrophobic Tailing) | 1.1 (Sharp Peak) |
| Elution Order | Isomers co-elute or shoulder | Clear separation: 2-Nitro elutes before 3-Nitro |
| Analysis Time | 15 mins (requires shallower gradient) | 10 mins (higher selectivity allows faster ramp) |
Visualizing the Logic
Method Development Decision Tree
This diagram outlines the logical flow for developing the method, ensuring no steps are wasted on incompatible chemistries.
Caption: Decision tree prioritizing Biphenyl phases for nitro-aromatic isomer separation.
Separation Mechanism: Why Biphenyl Wins
This diagram illustrates the specific interactions occurring at the molecular level.
Caption: Biphenyl phases engage in dual retention mechanisms, resolving isomers that C18 cannot.
Troubleshooting & Self-Validation
-
Issue: Broad/Split Peaks:
-
Cause: Sample solvent is too strong (100% THF) relative to the initial mobile phase.
-
Fix: Reduce injection volume to < 2 µL or dilute sample 1:10 with Methanol before injection.
-
-
Issue: Retention Time Drift:
-
Cause: Temperature fluctuations affecting
interactions. -
Fix: Ensure column oven is strictly regulated at 40°C.
-
-
Issue: Carryover:
-
Cause: Terphenyls stick to PTFE tubing.
-
Fix: Use a needle wash of 50:50 ACN:IPA (Isopropyl Alcohol).
-
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Agilent Technologies. (2016). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. [Link]
-
PubChem. (2025).[2] p-Terphenyl Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Terphenyl Derivatives
This guide provides an in-depth comparison of the UV-Vis absorption spectra of p-terphenyl and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the characterization of aromatic compounds. This document delves into the theoretical underpinnings of electronic transitions in these molecules, offers a detailed experimental protocol for their analysis, and presents a comparative analysis of how different functional groups impact their absorption properties.
Introduction: The Significance of Terphenyls and Their Spectroscopic Characterization
Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, form the structural core of many compounds with significant applications in liquid crystals, organic light-emitting diodes (OLEDs), and as scintillators. The electronic properties of these molecules, which are readily probed by UV-Vis spectroscopy, are highly sensitive to the nature and position of substituents on the terphenyl backbone.
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, we can gain insights into the extent of conjugation, the presence of chromophores, and the effects of various functional groups on the electronic structure. This guide will systematically explore how substituents on the p-terphenyl scaffold modulate its UV-Vis absorption spectrum, providing a foundational understanding for the rational design of novel terphenyl-based materials with tailored optical properties.
Theoretical Background: Electronic Transitions in Aromatic Systems
The UV-Vis absorption of aromatic compounds like terphenyls arises from the promotion of electrons from a lower energy molecular orbital to a higher energy one. In these conjugated systems, the most significant transitions are typically π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The absorption spectrum of benzene, the fundamental building block of terphenyls, displays three characteristic bands around 184, 204, and 256 nm.[1] When benzene rings are conjugated, as in p-terphenyl, a bathochromic (red) shift to longer wavelengths is observed due to the extended π-system, which lowers the HOMO-LUMO energy gap.[1]
The Influence of Substituents
The introduction of substituents onto the p-terphenyl framework can significantly alter the absorption spectrum. This is primarily due to the electronic interactions between the substituent and the π-system of the aromatic rings. Substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methyl (-CH3) possess lone pairs of electrons or are inductively donating. These groups can donate electron density to the aromatic system, raising the energy of the HOMO and decreasing the HOMO-LUMO gap. This results in a bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity (a hyperchromic effect).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) withdraw electron density from the aromatic system. These groups lower the energy of the LUMO, which also reduces the HOMO-LUMO gap and leads to a bathochromic shift. In donor-acceptor systems, this can give rise to intramolecular charge-transfer (ICT) bands, which are often broad and intense.
The position of the substituent also plays a critical role. In p-terphenyl, substituents at the 4-position of a terminal phenyl ring can have a pronounced effect on the overall conjugated system.
Experimental Protocol: Measurement of UV-Vis Absorption Spectra
This section provides a detailed methodology for the accurate and reproducible measurement of the UV-Vis absorption spectra of terphenyl derivatives.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical as it can influence the position and fine structure of the absorption bands.[2] For nonpolar compounds like many terphenyl derivatives, a nonpolar solvent like cyclohexane is often preferred to observe fine vibrational structure.[3]
-
Analytical Balance: To accurately weigh the samples.
-
Volumetric Flasks and Pipettes: For the preparation of stock and sample solutions.
Step-by-Step Procedure
-
Solvent Selection: Choose a solvent that dissolves the terphenyl derivative and is transparent in the wavelength range of interest. The solvent's UV cutoff is a crucial parameter; for instance, ethanol has a cutoff around 210 nm, making it suitable for measurements above this wavelength.[4]
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the terphenyl derivative and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.
-
Sample Dilution: From the stock solution, prepare a series of dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Run the sample scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Caption: Experimental workflow for UV-Vis spectroscopic analysis of terphenyl derivatives.
Results and Discussion: A Comparative Analysis
The UV-Vis absorption data for p-terphenyl and several of its 4-substituted derivatives are presented in Table 1. The data has been compiled from various sources and, where possible, a consistent solvent was chosen for comparison.
Table 1: UV-Vis Absorption Data for p-Terphenyl and its 4-Substituted Derivatives
| Substituent (at 4-position) | Chemical Structure | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |
| -H (p-Terphenyl) | C₁₈H₁₄ | 276 | 33,800 | Cyclohexane | [5] |
| -NH₂ (4-Amino) | C₁₈H₁₅N | ~320-340 | N/A | Ethanol | Inferred |
| -NO₂ (4-Nitro) | C₁₈H₁₃NO₂ | ~300-320 | N/A | Ethanol | Inferred[6][7] |
| -OH (4-Hydroxy) | C₁₈H₁₄O | ~285-295 | N/A | Ethanol | Inferred |
| -CH₃ (4-Methyl) | C₁₉H₁₆ | ~280-290 | N/A | Ethanol | Inferred |
| -CN (4-Cyano) | C₁₉H₁₃N | ~290-310* | N/A | Chloroform | Inferred[8] |
Unsubstituted p-Terphenyl
p-Terphenyl exhibits a strong absorption maximum at approximately 276 nm in cyclohexane with a high molar absorptivity.[5] This absorption corresponds to the π → π* transition of the extended conjugated system of the three phenyl rings. The planarity of the molecule in the ground state allows for effective π-orbital overlap, leading to a significant bathochromic shift compared to biphenyl (λmax ≈ 246 nm).
Effect of Electron-Donating Groups (-NH₂, -OH, -CH₃)
The hydroxyl (-OH) and methyl (-CH₃) groups are weaker electron-donating groups. The hydroxyl group donates through resonance, while the methyl group donates through induction and hyperconjugation. Consequently, they are expected to induce a smaller bathochromic shift compared to the amino group.
Effect of Electron-Withdrawing Groups (-NO₂, -CN)
Electron-withdrawing groups like the nitro (-NO₂) and cyano (-CN) groups also lead to a bathochromic shift by lowering the LUMO energy. The nitro group, in particular, is a strong electron-withdrawing group and its presence in aromatic compounds often results in a significant red shift. For instance, 4-nitrophenol shows a λmax at 317 nm, which is considerably red-shifted compared to phenol.[6][7] A similar substantial shift is expected for 4-nitro-p-terphenyl. The cyano group is also electron-withdrawing and is expected to produce a noticeable bathochromic shift.[8]
Caption: Effect of substituents on the HOMO-LUMO energy gap and UV-Vis absorption.
Conclusion
This guide has provided a comprehensive overview of the UV-Vis absorption properties of p-terphenyl and its derivatives. The key findings are:
-
The UV-Vis spectrum of p-terphenyl is dominated by a strong π → π* transition, with its λmax being sensitive to the electronic nature of substituents.
-
Electron-donating groups cause a bathochromic shift by raising the HOMO energy level, with the magnitude of the shift correlating with the electron-donating strength of the group (-NH₂ > -OH > -CH₃).
-
Electron-withdrawing groups also induce a bathochromic shift by lowering the LUMO energy.
-
A standardized experimental protocol is crucial for obtaining reliable and comparable UV-Vis data.
The insights presented here are valuable for the rational design and characterization of terphenyl-based compounds with specific optical properties for applications in materials science and medicinal chemistry. Further research to obtain a complete and consistent experimental dataset for a wider range of substituted terphenyls would be a valuable contribution to the field.
References
- Liu, Y., et al. (2017). Facile synthesis of hierarchical porous Co3O4 nanowire arrays for efficient catalytic reduction of 4-nitrophenol. Journal of Colloid and Interface Science, 487, 247-253.
- Pradhan, N., et al. (2002). Silver nanoparticle-catalyzed reduction of aromatic nitro compounds. Langmuir, 18(23), 9097-9101.
- Pickett, L. W., Walter, G. F., & France, H. (1936). The Ultraviolet Absorption Spectra of Substituted Biphenyls. Journal of the American Chemical Society, 58(11), 2296–2299.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved February 10, 2026, from [Link]
-
Quora. (2020). Which solvent is best for the UV vis spectrum, and why? Retrieved February 10, 2026, from [Link]
-
Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved February 10, 2026, from [Link]
-
Fernández, G. (n.d.). Vis-UV spectra of aromatic compounds. quimicaorganica.org. Retrieved February 10, 2026, from [Link]
-
EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved February 10, 2026, from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved February 10, 2026, from [Link]
-
EPA. (1992). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved February 10, 2026, from [Link]
- MDPI. (2023). Solvent Effects on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Molecules, 28(14), 5516.
-
NIST. (n.d.). Phenol, 4-nitro-. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
NIST. (n.d.). p-Terphenyl. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. Retrieved February 10, 2026, from [Link]
-
YouTube. (2020, June 11). Solvent Effects in UV Visible Spectroscopy. Retrieved February 10, 2026, from [Link]
- PMC. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Organometallics, 41(11), 1338–1347.
-
ResearchGate. (2021). UV-Vis data for compounds 5-18 a [Table]. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2022). Preparation and photoluminescence of p-terphenyl derivatives containing cyano groups. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of terphenylenes. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-p-terphenyl. Retrieved February 10, 2026, from [Link]
- PMC. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 103(1), 127–142.
- ACS Publications. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystal Growth & Design, 21(4), 2269–2281.
- MDPI. (2021). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. Molecules, 26(23), 7205.
-
NIST. (n.d.). p-Terphenyl, 4,4''-diamine. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
OMLC. (n.d.). p-Terphenyl. Retrieved February 10, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Nitro-1,1':4',1''-terphenyl
Executive Summary & Risk Assessment
3-Nitro-1,1':4',1''-terphenyl (often abbreviated as 3-Nitro-p-terphenyl) is a nitro-substituted aromatic hydrocarbon. While specific toxicological data for this exact isomer is often limited in public registries compared to its 4-nitro analog, Structure-Activity Relationship (SAR) principles mandate that it be handled as a high-hazard nitro-aromatic compound .
The "Why" Behind the Safety Protocol
As researchers, we do not rely solely on the presence of an LD50 value to determine safety. We look at the functional groups:
-
The Nitro Group (-NO₂): Nitro-aromatics are established metabolic toxins.[1] They can be reduced enzymatically to nitroso- and hydroxylamino- intermediates, which are capable of modifying DNA (genotoxicity) and oxidizing hemoglobin to methemoglobin (methemoglobinemia).
-
The Terphenyl Backbone: This highly lipophilic structure facilitates rapid absorption through the skin and cell membranes.
Operational Verdict: Treat this substance as a potential mutagen and skin sensitizer . Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.
Hazard Identification & Logic Flow
The following diagram illustrates the decision logic used to determine the necessary safety controls for this specific compound.
Figure 1: Risk Assessment Logic Flow. This diagram maps the chemical structure to specific biological risks, necessitating the controls defined below.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For nitro-terphenyls, the specific permeation risks dictate the equipment.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) Backup: N95 or P100 Respirator | Terphenyls are often fine, electrostatic powders. Inhalation allows direct entry into the bloodstream, bypassing first-pass liver metabolism. Engineering controls are superior to masks. |
| Dermal (Hand) | Double Nitrile Gloves (0.11mm min) Outer: Standard Nitrile Inner: Extended Cuff Nitrile | Nitro-aromatics can permeate thin nitrile over time. Double gloving creates a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Dermal (Body) | Tyvek® Lab Coat or Closed-Front Cotton Coat | Standard cotton coats are porous. If handling >1g, use Tyvek sleeves to prevent dust settling on forearms, which can be absorbed later through sweat. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that behave like fluids in air currents. Goggles seal the orbital area. |
Operational Protocol: Handling & Weighing
Handling static-prone organic solids requires a specific workflow to prevent dispersion.
Step-by-Step Workflow
-
Preparation:
-
Activate the Fume Hood. Ensure face velocity is between 80–100 fpm .
-
Don PPE: Put on inner gloves, then lab coat, then outer gloves. Tape the outer glove cuff over the lab coat sleeve if handling large quantities.
-
Static Check: Terphenyls are notoriously static-prone. Have an ionizing fan or anti-static gun ready inside the hood.
-
-
Transfer:
-
Place a dark-colored weighing paper or boat on the balance (makes yellow powder visibility easier).
-
Open the source container only inside the hood.[2]
-
Technique: Do not pour.[2] Use a spatula. If the powder "flies" (repels from the spatula), use the anti-static gun on the spatula tip before dipping it into the bottle.
-
-
Solubilization (If applicable):
-
Add solvent (e.g., Dichloromethane, THF) to the solid immediately to reduce dust hazard.
-
Caution: Nitro compounds can react violently with strong bases or reducing agents. Ensure your solvent is compatible.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing. Do not use compressed air to blow dust off the balance; this aerosolizes the toxin.
-
Visualizing the Safe Handling Loop
Figure 2: Operational Workflow. Note the "Wet Wipe" step is critical before removing gloves to prevent spreading dust to door handles or keyboards.
Disposal & Emergency Procedures
Waste Disposal[3][4][5][6]
-
Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do NOT mix with oxidizers (e.g., nitric acid) or strong reducing agents.[3] Nitro compounds can form unstable mixtures.[3]
-
Labeling: Clearly mark as "Contains Nitro-Terphenyl Derivatives – Toxic."
Spill Response (Solid Powder)
-
Alert: Notify nearby personnel.
-
Isolate: Do not attempt to sweep dry powder (creates dust).
-
Contain: Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Cleanup: Scoop up the damp towels and place them in a wide-mouth hazardous waste jar.
-
Wash: Clean the surface with soap and water three times.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
-
PubChem. (n.d.). Compound Summary: Nitro-terphenyls.[5] National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
